Isoguvacine Hydrochloride
Description
Propriétés
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWREQRNTXCCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64603-90-3 (Parent) | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00218663 | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68547-97-7, 64603-90-3 | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Isoguvacine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system (CNS).[1] Its rigid molecular structure allows for specific interaction with the GABA-A receptor, making it an invaluable tool in neuroscience research to probe the function of the GABAergic system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with various GABA-A receptor subtypes, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action: Selective GABA-A Receptor Agonism
This compound exerts its effects by binding to and activating GABA-A receptors. These receptors are pentameric ligand-gated ion channels composed of a combination of different subunits (e.g., α, β, γ). The binding of an agonist, such as Isoguvacine, to the GABA-A receptor induces a conformational change that opens the integral chloride (Cl⁻) ion channel. The subsequent influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential. This increase in the inhibitory postsynaptic potential is the fundamental mechanism by which Isoguvacine and other GABA-A agonists mediate their effects.
Isoguvacine has been shown to activate a range of GABA-A receptor subunit combinations, including α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S. It also demonstrates activity at homomeric ρ1 GABA receptors.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, focusing on its potency (EC₅₀ and IC₅₀) at various GABA-A receptor subtypes. It is important to note that these values can vary depending on the specific receptor subunit composition and the experimental conditions.
| Compound | Receptor Subtype | Cell Type | Assay Type | Value (µM) | Notes |
| Isoguvacine | hGABA-A (α1/β3/γ2) | HEK 293 | Electrophysiology (IonFlux) | EC₅₀ = 11.2 | [1] |
| Isoguvacine | Recombinant GABAA (α1β3) | Not Specified | Whole-cell current relaxation | EC₅₀ ≈ 10 | [2] |
| Isoguvacine | Recombinant GABAA (α1β3γ2) | Not Specified | Whole-cell current relaxation | EC₅₀ ≈ 10 | [2] |
| Isoguvacine | GABA-ρ2 | Xenopus oocytes | Two-Electrode Voltage Clamp (TEVC) | EC₅₀ = 35 | |
| Isoguvacine | GABA-ρ1 | Xenopus oocytes | Two-Electrode Voltage Clamp (TEVC) | EC₅₀ = 205 | |
| Isoguvacine | Native (chick embryo cerebellum) | In vivo | [³H]flunitrazepam binding downregulation | Half-saturation ≈ 8 |
Signaling Pathway
The binding of Isoguvacine to the GABA-A receptor initiates a direct signaling cascade resulting in neuronal inhibition.
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity)
This protocol provides a generalized procedure for determining the binding affinity of a test compound like Isoguvacine for GABA-A receptors using a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of Isoguvacine by measuring its ability to displace a radioligand from GABA-A receptors in a brain membrane preparation.
Materials:
-
Rat or mouse brain tissue (e.g., cortex or cerebellum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]Muscimol or [³H]GABA)
-
Unlabeled this compound
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled Isoguvacine.
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of Isoguvacine to determine the IC₅₀ value (the concentration of Isoguvacine that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the use of TEVC to measure the functional effects of Isoguvacine on GABA-A receptors expressed in Xenopus laevis oocytes.
Objective: To determine the concentration-response relationship and EC₅₀ value of Isoguvacine at specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABA-A receptor subunits
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber and perfusion system
-
Recording solution (e.g., ND96)
-
This compound solutions of varying concentrations
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Microinject the oocytes with a solution containing the cRNA for the GABA-A receptor subunits of interest.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply Isoguvacine at various concentrations through the perfusion system.
-
Record the resulting inward chloride currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of Isoguvacine.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the logarithm of the Isoguvacine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
This compound is a well-characterized, selective GABA-A receptor agonist that serves as a critical tool for investigating the GABAergic system. Its mechanism of action is centered on the direct activation of GABA-A receptor-mediated chloride conductance, leading to neuronal inhibition. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate GABA-A receptor function.
References
Isoguvacine Hydrochloride: An In-depth Technical Guide for the Selective GABAA Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a structural analogue of GABA, isoguvacine mimics the action of the endogenous neurotransmitter, leading to the opening of the receptor's associated chloride ion channel and subsequent neuronal hyperpolarization. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed pharmacological data. Furthermore, it offers in-depth experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology to characterize its interaction with GABA-A receptors. Visual representations of the GABA-A receptor signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its scientific application.
Chemical Properties
This compound is the hydrochloride salt of isoguvacine, a tetrahydropyridine (B1245486) derivative.[1][2]
| Property | Value |
| Chemical Name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride[2][3] |
| Molecular Formula | C₆H₉NO₂·HCl[2][3] |
| Molecular Weight | 163.6 g/mol [2][3] |
| CAS Number | 68547-97-7[2][3] |
| Appearance | White to light yellow solid[4] |
| Solubility | Soluble in water (up to 100 mM) and DMSO[2][3][5] |
| Storage | Store at room temperature[2][3] |
Mechanism of Action
Isoguvacine acts as a selective agonist at the orthosteric binding site of the GABA-A receptor, the same site where the endogenous ligand GABA binds.[6][7] The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological properties.[6][7]
Upon binding, isoguvacine induces a conformational change in the receptor, leading to the opening of the integral chloride (Cl⁻) ion channel.[8] The influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential. This inhibitory effect is central to the physiological role of the GABAergic system in maintaining neuronal excitability.[8]
Caption: GABA-A Receptor Signaling Pathway Activated by Isoguvacine.
Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at various GABA-A receptor subtypes. These values can vary depending on the experimental conditions and the specific receptor subunit composition.
Table 1: Binding Affinity (Ki) of this compound
| Receptor Subtype/Preparation | Radioligand | Ki (nM) | Reference(s) |
| Rat Synaptic Cortical Membranes | [³H]GABA | 55 | [9] |
| Mouse Forebrain Synaptic Membranes | [³H]Isoguvacine | Two binding affinities suggested | [4] |
Table 2: Functional Potency (EC50/IC50) of this compound
| Receptor Subtype | Assay Type | EC50/IC50 (µM) | Reference(s) |
| Native (Rat Brain) | Inhibition of [³H]muscimol binding | 5.6 (IC50) | [2] |
| α1β2γ2S | FLIPR Assay | 13 | [9] |
| α2β2γ2S | FLIPR Assay | 4.5 | [9] |
| α3β2γ2S | FLIPR Assay | 5.6 | [9] |
| α5β2γ2S | FLIPR Assay | 0.78 | [9] |
| ρ1 | FLIPR Assay | 3.1 | [9] |
| Rat Hippocampal Slices (CA1) | Inhibition of population spikes | 13 | [9] |
| Recombinant α1β3 | Whole-cell patch clamp | ~10 | [10] |
| Recombinant α1β3γ2 | Whole-cell patch clamp | ~10 | [10] |
Experimental Protocols
Radioligand Binding Assay: Determining the Ki of Isoguvacine
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the GABA-A receptor using a radiolabeled ligand such as [³H]muscimol.
Objective: To measure the affinity of isoguvacine by its ability to displace a known radioligand from GABA-A receptors in a brain membrane preparation.
Materials:
-
Rat or mouse brain tissue (e.g., cortex, cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol (specific activity ~10-30 Ci/mmol)
-
Unlabeled Ligands: this compound, GABA (for non-specific binding)
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI) solution (0.3%)
-
Homogenizer, centrifuge, filtration manifold, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again. Repeat this wash step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of isoguvacine.
-
Total Binding: Add assay buffer, [³H]muscimol (final concentration ~1-5 nM), and membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]muscimol, a high concentration of unlabeled GABA (e.g., 1 mM), and membrane preparation.
-
Competition: Add assay buffer, [³H]muscimol, varying concentrations of isoguvacine (e.g., 10⁻¹⁰ to 10⁻³ M), and membrane preparation.
-
Incubate all tubes at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through PEI-pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the isoguvacine concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology: Measuring the EC50 of Isoguvacine
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the concentration-response relationship and determine the half-maximal effective concentration (EC50) of isoguvacine on GABA-A receptor-mediated currents.
Objective: To quantify the potency of isoguvacine in activating GABA-A receptors by measuring the chloride currents it evokes in a neuronal or heterologous expression system.
Materials:
-
Cells expressing GABA-A receptors (e.g., cultured neurons, HEK293 cells transfected with GABA-A receptor subunits)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)
-
This compound stock solution
-
Perfusion system
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and allow them to adhere.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Fill the pipette with filtered intracellular solution and mount it on the micromanipulator.
-
-
Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply increasing concentrations of isoguvacine (e.g., 0.1 µM to 1 mM) via the perfusion system for a set duration (e.g., 5-10 seconds) for each concentration.
-
Allow for a washout period with extracellular solution between applications to ensure receptor recovery.
-
Record the current responses evoked by each concentration of isoguvacine.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current evoked by each concentration of isoguvacine.
-
Normalize the responses to the maximal current response.
-
Plot the normalized current amplitude against the logarithm of the isoguvacine concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., Hill equation) using non-linear regression to determine the EC50 value and the Hill slope.
-
Comparative Pharmacology with Other GABA-A Agonists
Isoguvacine is often compared to other classical GABA-A receptor agonists such as muscimol (B1676869) and gaboxadol (B1217033) (THIP).
-
Muscimol: A potent GABA-A agonist derived from the Amanita muscaria mushroom. It generally exhibits higher affinity and potency than isoguvacine at most GABA-A receptor subtypes.[11] Muscimol is also known to be a partial agonist at GABA-A-rho receptors.[11]
-
Gaboxadol (THIP): A synthetic GABA-A agonist that shows some selectivity for extrasynaptic, δ-subunit-containing GABA-A receptors.[11] It has been investigated for its potential as a hypnotic agent.[11]
The choice of agonist for a particular experiment depends on the desired pharmacological profile, including potency, efficacy, and receptor subtype selectivity. Isoguvacine's well-characterized pharmacology and commercial availability make it a valuable tool for studying the GABAergic system.
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of GABA-A receptor function. Its selectivity as an agonist allows for the specific probing of this critical inhibitory system. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for the effective use of isoguvacine in their studies, from initial binding assays to functional electrophysiological characterization. A thorough understanding of its properties and the appropriate experimental methodologies is crucial for obtaining reliable and reproducible results in the field of neuroscience and drug development.
References
- 1. forum.graphviz.org [forum.graphviz.org]
- 2. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. scientifica.cn [scientifica.cn]
- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. Muscimol - Wikipedia [en.wikipedia.org]
Isoguvacine Hydrochloride: From Natural Discovery to Synthetic Availability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguvacine, a potent and selective agonist of the γ-aminobutyric acid type A (GABAA) receptor, has been a pivotal tool in neuroscience research for decades. Initially discovered as a natural alkaloid in the nut of the Areca catechu palm, its limited natural abundance spurred the development of robust synthetic routes to ensure a consistent supply for scientific investigation. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of isoguvacine hydrochloride. It details the initial, albeit less documented, isolation from its natural source and presents a thorough examination of the prevalent synthetic pathway commencing from pyridine-4-carboxylic acid. Key experimental protocols, quantitative data, and the underlying signaling mechanisms are presented to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.
Discovery and Natural Occurrence
Isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) is a naturally occurring alkaloid found in the nut of the Areca catechu palm, commonly known as the betel nut. While the presence of various alkaloids in the areca nut has been known for a considerable time, the specific isolation and characterization of isoguvacine are less prominently documented in readily available literature compared to its more famous synthetic history. Early investigations into the constituents of the areca nut focused on other alkaloids like arecoline. However, isoguvacine was identified as one of the minor alkaloids. Due to its structural similarity to GABA and subsequent discovery of its potent GABAergic activity, it garnered significant interest from the scientific community, which ultimately led to the development of synthetic methods to produce it in larger quantities for research purposes.
Chemical Synthesis of this compound
The most widely recognized and efficient synthesis of isoguvacine was pioneered by P. Krogsgaard-Larsen and his colleagues. The synthesis starts from the readily available pyridine-4-carboxylic acid. The hydrochloride salt is typically prepared in the final step to improve the compound's stability and solubility in aqueous solutions.
Synthetic Pathway
The synthesis involves a three-step process starting from pyridine-4-carboxylic acid ethyl ester:
-
N-Methylation: The pyridine (B92270) nitrogen is methylated using methyl iodide to form the N-methylpyridinium iodide salt.
-
Reduction: The pyridinium (B92312) ring is selectively reduced to a tetrahydropyridine (B1245486) ring using sodium borohydride (B1222165) (NaBH4).
-
Demethylation and Hydrolysis: The N-methyl group is removed, and the ethyl ester is hydrolyzed to the carboxylic acid to yield isoguvacine. This is often achieved by reaction with a chloroformate ester followed by hydrolysis with a strong acid, which also forms the hydrochloride salt.
Table 1: Key Reagents and Intermediates in the Synthesis of this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Yield |
| 1 | Pyridine-4-carboxylic acid ethyl ester | Methyl iodide (CH3I) | N-Methyl-4-ethoxycarbonylpyridinium iodide | High |
| 2 | N-Methyl-4-ethoxycarbonylpyridinium iodide | Sodium borohydride (NaBH4) | N-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester | Good |
| 3 | N-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester | 1. Ethyl chloroformate 2. Hydrochloric acid (HCl) | This compound | Moderate |
Note: Yields can vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Step 1: Synthesis of N-Methyl-4-ethoxycarbonylpyridinium iodide
-
Methodology: Pyridine-4-carboxylic acid ethyl ester is dissolved in a suitable solvent, such as acetone (B3395972) or acetonitrile. An excess of methyl iodide is added, and the mixture is stirred at room temperature or gently heated. The pyridinium salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
Step 2: Synthesis of N-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester
-
Methodology: The N-methyl-4-ethoxycarbonylpyridinium iodide is dissolved in a protic solvent, typically methanol (B129727) or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise while maintaining the low temperature. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The organic layer is dried and concentrated to give the desired tetrahydropyridine derivative.
Step 3: Synthesis of this compound
-
Methodology: The N-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester is treated with an excess of a chloroformate ester, such as ethyl chloroformate, often without a solvent or in a high-boiling inert solvent. The mixture is heated to drive the demethylation reaction. After cooling, the excess chloroformate is removed under vacuum. The resulting carbamate (B1207046) intermediate is then hydrolyzed by refluxing with concentrated hydrochloric acid. This step also removes the ethyl ester group. After cooling, the precipitated this compound is collected by filtration, washed with a cold solvent (e.g., acetone), and can be recrystallized from a suitable solvent system like ethanol/water to achieve high purity.
Physicochemical and Pharmacological Properties
This compound is a white crystalline solid that is soluble in water.[1][2] Its key properties are summarized in the table below.
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H9NO2·HCl | |
| Molecular Weight | 163.60 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water | [2] |
| Purity (typical) | ≥99% (by HPLC) | |
| Pharmacological Target | GABAA Receptor | |
| Mechanism of Action | Selective Agonist | |
| IC50 | 5.6 µM | [2] |
Mechanism of Action and Signaling Pathway
Isoguvacine exerts its pharmacological effects by acting as a selective agonist at the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[3]
GABAA Receptor Activation
The GABAA receptor is a ligand-gated ion channel composed of five subunits that form a central chloride ion (Cl-) permeable pore.[4] When an agonist like GABA or isoguvacine binds to the receptor, it induces a conformational change that opens the channel, allowing Cl- ions to flow into the neuron.[4] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[3]
Experimental Workflows
Workflow for the Synthesis of this compound
The logical flow of the synthetic process is crucial for achieving a good yield and high purity of the final product.
Workflow for Radioligand Binding Assay
To characterize the interaction of isoguvacine with the GABAA receptor, a radioligand binding assay is commonly employed. This assay measures the affinity of a ligand for a receptor by using a radiolabeled competitor.
Conclusion
This compound remains an indispensable pharmacological tool for the study of the GABAergic system. Its journey from a natural product in the areca nut to a readily available synthetic compound highlights the importance of chemical synthesis in advancing neuroscience research. The detailed synthetic protocols and pharmacological data presented in this guide offer a valuable resource for researchers aiming to utilize isoguvacine in their studies of GABAA receptor function and the development of novel therapeutics targeting this critical inhibitory system.
References
Isoguvacine Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABAᴀ) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] As a structural analog of GABA, isoguvacine mimics the action of the endogenous neurotransmitter but with restricted conformational flexibility.[2] This property makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the GABAergic system. Its utility extends from characterizing the function of different GABAᴀ receptor subtypes to investigating their involvement in neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its role in dissecting GABAergic signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating GABAᴀ receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻). Upon binding, isoguvacine induces a conformational change in the receptor, opening the integral chloride channel. In mature neurons, this leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This inhibitory effect is central to the regulation of neuronal excitability throughout the CNS. Isoguvacine has been shown to be a selective agonist for GABAᴀ receptors with little to no activity at GABAʙ receptors or GABA uptake systems.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's interaction with GABAᴀ receptors. These values are essential for designing and interpreting experiments in neuroscience research.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 5.6 µM | Native GABAᴀ Receptors (Rat Brain) | [4][5] |
| EC₅₀ | ~10 µM | Recombinant α1β3 and α1β3γ2 GABAᴀ Receptors | [6] |
| Efficacy | Full Agonist | α1, α6, and α1α6 containing GABAᴀ Receptors | [3] |
| Potency vs. GABA | Less Potent | General | [2] |
| Receptor Subtype | Potency/Efficacy Notes | Reference |
| GABA-ρ2 | Six-fold greater potency at GABA-ρ2 receptors compared to GABA-ρ1. | [7] |
| GABA-ρ1 | Two-fold higher efficacy at GABA-ρ1 receptors compared to GABA-ρ2. | [7] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific experimental conditions and research questions.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAᴀ receptor using a radiolabeled ligand and isoguvacine as a selective agonist.
Materials:
-
[³H]-Muscimol or other suitable radioligand
-
This compound
-
Test compound
-
Rat brain membranes (or cells expressing GABAᴀ receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of radioligand (e.g., 1-5 nM [³H]-Muscimol)
-
Increasing concentrations of the unlabeled test compound or isoguvacine (for generating a standard curve).
-
For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
-
Initiate Binding: Add the prepared membrane suspension to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording isoguvacine-evoked currents from cultured neurons or brain slices to assess the functional properties of GABAᴀ receptors.
Materials:
-
Cultured neurons or acute brain slices
-
This compound stock solution
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal pipette solution (containing a high chloride concentration to observe inward currents at negative holding potentials)
-
Patch pipettes (borosilicate glass, 3-7 MΩ resistance)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Perfusion system
Procedure:
-
Preparation: Place the coverslip with cultured neurons or a brain slice in the recording chamber and continuously perfuse with oxygenated external solution.
-
Pipette Filling: Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Cell Approach and Sealing: Under visual guidance, approach a neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential of -60 mV.
-
Isoguvacine Application: Apply isoguvacine at various concentrations to the neuron using a perfusion system. Record the resulting inward currents.
-
Data Acquisition and Analysis: Digitize and store the current traces. Measure the peak amplitude of the isoguvacine-evoked currents. Plot a dose-response curve to determine the EC₅₀ value for isoguvacine.
Behavioral Testing: Open Field Test
This protocol describes the use of the open field test to assess the effects of this compound on locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (a square or circular enclosure with walls)
-
Rodents (e.g., mice or rats)
-
This compound solution for injection
-
Vehicle solution (e.g., saline)
-
Video tracking software
-
Syringes and needles for administration
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 15-30 minutes).
-
Test Procedure: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Recording: Record the animal's behavior using a video camera mounted above the arena.
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. the periphery: An indicator of anxiety-like behavior (rodents tend to stay near the walls when anxious).
-
Rearing frequency: A measure of exploratory behavior.
-
Grooming duration and frequency: Can be an indicator of stress or repetitive behavior.
-
-
Statistical Analysis: Compare the behavioral parameters between the isoguvacine-treated and vehicle-treated groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Isoguvacine, as a GABAᴀ receptor agonist, primarily initiates a direct signaling event: the opening of a chloride ion channel. However, the functional consequences of this event can be modulated by various intracellular signaling pathways, and in some contexts, GABAᴀ receptor activation can trigger downstream cascades.
Caption: Isoguvacine's action on GABAᴀ receptors and associated signaling pathways.
The diagram above illustrates the primary mechanism of action of isoguvacine via direct activation of the GABAᴀ receptor, leading to neuronal inhibition. It also depicts how the function of the GABAᴀ receptor itself is subject to modulation by intracellular signaling cascades such as the PKA, PKC, and ERK/MAPK pathways.[8][9][10][11] Furthermore, in specific cellular contexts like the developing nervous system, GABAᴀ receptor activation can lead to downstream signaling events, including calcium influx and subsequent protein phosphorylation.[12]
Caption: A logical workflow for investigating Isoguvacine's effects in neuroscience research.
This workflow diagram outlines a comprehensive approach to studying the effects of isoguvacine. It begins with fundamental in vitro characterization of its binding and functional properties, which then informs the design of in vivo behavioral and neurochemical studies. Finally, molecular and cellular techniques can be employed to dissect the underlying mechanisms of action.
Conclusion
This compound remains a cornerstone tool in neuroscience research for its selective agonism at GABAᴀ receptors. Its utility in dissecting the complexities of GABAergic neurotransmission is well-established. By providing a comprehensive overview of its pharmacological properties, detailed experimental protocols, and the signaling pathways it influences, this technical guide aims to facilitate the effective use of this compound in advancing our understanding of the brain in both health and disease. Researchers, scientists, and drug development professionals can leverage this information to design robust experiments and accelerate the discovery of novel therapeutics targeting the GABAergic system.
References
- 1. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 5. benchchem.com [benchchem.com]
- 6. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK/MAPK pathway regulates GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Synaptic GABAA Receptor Function by PKA and PKC in Adult Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor for Activated C Kinase-1 Facilitates Protein Kinase C-Dependent Phosphorylation and Functional Modulation of GABAA Receptors with the Activation of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C regulates tonic GABAA receptor-mediated inhibition in the hippocampus and thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isoguvacine Hydrochloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its rigid structure, conferred by the tetrahydropyridine (B1245486) ring, provides a valuable tool for probing the pharmacology of GABA-A receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of its biological activity, including binding affinities and functional potencies at various GABA-A receptor subtypes, are presented. Furthermore, this document outlines generalized experimental protocols for its characterization and a schematic representation of its mechanism of action and downstream signaling pathways.
Chemical Structure and Properties
This compound is the hydrochloride salt of isoguvacine, a cyclic analogue of the neurotransmitter GABA. The chemical structure of isoguvacine features a 1,2,3,6-tetrahydropyridine (B147620) ring with a carboxylic acid group at the 4-position.
Chemical Name: 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride[1][2]
Molecular Formula: C₆H₉NO₂·HCl[1][2]
Molecular Weight: 163.60 g/mol [1][3][4]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble to 100 mM in water. Soluble in DMSO (~1 mg/mL) and PBS (pH 7.2) (~10 mg/mL). Slightly soluble in methanol. | [1][5][6] |
| Storage | Store at room temperature. | [1][2] |
| Purity | Typically ≥99% (HPLC) | [1][2] |
Pharmacological Properties
Isoguvacine is a selective agonist at GABA-A receptors, where it mimics the action of the endogenous neurotransmitter GABA, leading to the opening of the receptor's associated chloride ion channel. This influx of chloride ions hyperpolarizes the neuron, resulting in an inhibitory effect on neurotransmission.
Quantitative Pharmacological Data
The binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of this compound have been characterized at various GABA-A receptor subtypes. A summary of this quantitative data is provided in Table 2.
| Parameter | Receptor Subtype(s) | Value | Assay Type | Reference(s) |
| Ki | Rat synaptic cortical membranes | 55 nM | Binding Assay | [5] |
| EC₅₀ | α1β2γ2S GABA-A receptors | 13 µM | FLIPR Assay | [5] |
| EC₅₀ | α2β2γ2S GABA-A receptors | 4.5 µM | FLIPR Assay | [5] |
| EC₅₀ | α3β2γ2S GABA-A receptors | 5.6 µM | FLIPR Assay | [5] |
| EC₅₀ | α5β2γ2S GABA-A receptors | 0.78 µM | FLIPR Assay | [5] |
| EC₅₀ | ρ1 subunit-containing GABA-A receptors | 3.1 µM | FLIPR Assay | [5] |
| EC₅₀ | Inhibition of CA1 population spikes (rat hippocampus) | 13 µM | Electrophysiology | [5] |
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of this compound for GABA-A receptors using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to displace a radioligand (e.g., [³H]GABA or [³H]muscimol) from GABA-A receptors in a brain membrane preparation.
Materials:
-
Rat or mouse brain tissue (e.g., cortex, cerebellum, or hippocampus)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]GABA)
-
Unlabeled this compound
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA)
-
Scintillation cocktail and liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer.
-
Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [³H]GABA), and varying concentrations of unlabeled this compound. For total binding, omit the unlabeled ligand. For non-specific binding, add a saturating concentration of unlabeled GABA.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Electrophysiology (Patch-Clamp)
This protocol provides a general framework for assessing the functional effects of this compound on GABA-A receptors using the whole-cell patch-clamp technique.
Objective: To characterize the electrophysiological response of neurons or cell lines expressing GABA-A receptors to the application of this compound.
Materials:
-
Cultured neurons or a cell line stably expressing GABA-A receptors
-
External (extracellular) recording solution
-
Internal (intracellular) pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
This compound stock solution
Methodology:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Patch Pipette: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Giga-seal Formation: Under visual guidance, approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Drug Application: Apply this compound at various concentrations to the recorded cell using a perfusion system.
-
Data Acquisition: Record the resulting changes in membrane current or voltage.
-
Data Analysis: Analyze the recorded currents to determine parameters such as the dose-response relationship (EC₅₀), current amplitude, and channel kinetics.
In Vivo Seizure Model (Organotypic Hippocampal Slices)
This protocol describes a model of seizure-like events in organotypic hippocampal slice cultures, which can be used to evaluate the anticonvulsant effects of this compound.
Objective: To assess the ability of this compound to suppress seizure-like activity induced by a low-magnesium medium in organotypic hippocampal slice cultures.
Materials:
-
Organotypic hippocampal slice cultures
-
Artificial cerebrospinal fluid (aCSF) with normal magnesium concentration
-
aCSF with low (or zero) magnesium concentration
-
This compound
-
Multi-electrode array (MEA) or extracellular recording setup
Methodology:
-
Slice Culture Preparation: Prepare organotypic hippocampal slice cultures from neonatal rodents and maintain them in culture for a specified period.
-
Induction of Seizure-like Events: Transfer the slice cultures to a recording chamber and perfuse with low-magnesium aCSF to induce spontaneous seizure-like events.
-
Baseline Recording: Record the baseline frequency and amplitude of the seizure-like events using an MEA or extracellular electrodes.
-
Drug Application: Perfuse the slices with low-magnesium aCSF containing various concentrations of this compound.
-
Post-Drug Recording: Continue to record the electrical activity to determine the effect of this compound on the seizure-like events.
-
Data Analysis: Compare the frequency, duration, and amplitude of the seizure-like events before and after the application of this compound to assess its anticonvulsant efficacy.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The binding of this compound to the GABA-A receptor initiates a cascade of events leading to neuronal inhibition. The following diagram illustrates this signaling pathway.
Caption: GABA-A receptor activation by this compound.
Experimental Workflow for Pharmacological Characterization
The following diagram outlines a logical workflow for the comprehensive pharmacological characterization of a compound like this compound.
Caption: Workflow for pharmacological characterization.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of GABA-A receptors. Its well-defined chemical structure, selective agonist activity, and characterized pharmacological profile make it an invaluable compound for researchers in neuroscience and drug development. The data and protocols presented in this technical guide provide a solid foundation for its application in elucidating the complex roles of the GABAergic system in health and disease.
References
- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Agonist's Arsenal: Isoguvacine Hydrochloride as a Precision Tool in GABAergic Neurotransmission Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The study of the GABAergic system is paramount to understanding the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Isoguvacine hydrochloride, a potent and selective agonist of the GABA_A receptor, has emerged as an indispensable pharmacological tool for dissecting the complexities of GABAergic neurotransmission. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a comparative analysis with other GABA_A receptor agonists.
Core Properties and Mechanism of Action
This compound is a conformationally restricted analogue of GABA, a structural feature that imparts high selectivity for the GABA_A receptor.[1][2] Its primary mechanism of action is to bind to and activate GABA_A receptors, which are ligand-gated chloride ion channels.[3] Upon activation, the channel opens, leading to an influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[3]
Isoguvacine has been shown to be a specific agonist for GABA_A receptors and is used in research to suppress seizure-like events in organotypic hippocampal brain slices.[1][2][3] It binds to various GABA_A receptor subunit combinations, including α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunits.[4] The binding of Isoguvacine is displaceable by other GABA_A receptor ligands such as GABA, muscimol, and the antagonist bicuculline, but not by the channel blocker picrotoxin.[5]
Quantitative Pharmacological Data
The potency and affinity of this compound for GABA_A receptors have been characterized in various studies. The following tables summarize key quantitative data, providing a comparative perspective with other common GABA_A receptor agonists. It is important to note that these values can vary depending on the specific receptor subunit composition and the experimental conditions.
| Compound | Receptor Subtype | K_i_ (nM) | EC_50_ (µM) | Efficacy | Reference(s) |
| Isoguvacine | Native (rat brain) | - | 5.6 (IC_50_) | Agonist | [1] |
| α1β3 | - | ~10 | Agonist | [6] | |
| α1β3γ2 | - | - | Agonist | [6] | |
| ρ2 | - | - | Partial Agonist | [7] | |
| GABA | α5β3γ2 | - | 10.4 | Full Agonist | [8] |
| α1β2γ2 | - | 22.1 | Full Agonist | [8] | |
| α2β3γ2 | - | 210 | Full Agonist | [8] | |
| α4β3δ | - | 5.7 | Full Agonist | [8] | |
| Muscimol | ρ2 | - | - | Potent Partial Agonist | [7] |
| Gaboxadol (THIP) | - | - | - | Partial Agonist | [9] |
Experimental Protocols
Radioligand Binding Assay for Determining K_i_
This protocol describes a competitive binding assay to determine the inhibition constant (K_i_) of this compound for GABA_A receptors using a radiolabeled ligand such as [³H]-GABA or [³H]-muscimol.
Materials:
-
Rat or mouse brain tissue (e.g., cortex, cerebellum)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-GABA or [³H]-muscimol
-
Unlabeled this compound
-
Non-specific binding control: 10 mM GABA
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in Binding Buffer and repeat the centrifugation step twice.
-
The final pellet is resuspended in Binding Buffer and stored at -70°C.[10]
-
-
Binding Assay:
-
Thaw the membrane preparation and wash twice with Binding Buffer by centrifugation.
-
Resuspend the pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/well.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [³H]-muscimol), and varying concentrations of this compound.
-
For determining non-specific binding, use a high concentration of unlabeled GABA (10 mM).[10]
-
Incubate at 4°C for 45 minutes.[10]
-
-
Termination and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC_50_ value (the concentration of Isoguvacine that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC_50_ to K_i_ using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for Determining EC_50_
This protocol outlines the procedure for measuring Isoguvacine-evoked currents in cultured neurons or brain slices to determine its EC_50_ value.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-Gluconate based)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes (3-7 MΩ resistance)
-
Perfusion system
-
This compound solutions of varying concentrations
Procedure:
-
Preparation:
-
Prepare and plate neurons on coverslips a few days prior to recording.
-
Prepare fresh aCSF and intracellular solution.
-
Pull glass micropipettes to the desired resistance.
-
-
Recording:
-
Place the coverslip with cells in the recording chamber and perfuse with aCSF.
-
Fill a micropipette with intracellular solution and mount it on the micromanipulator.
-
Approach a neuron and form a Giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
-
Drug Application:
-
Apply this compound at various concentrations using the perfusion system.
-
Record the inward chloride currents evoked by each concentration.
-
-
Data Analysis:
Behavioral Assays
The EPM is used to assess the anxiolytic or anxiogenic effects of Isoguvacine.
Procedure:
-
Habituate the rodents to the testing room for at least 30-60 minutes.[13]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, place the animal in the center of the elevated plus maze, facing an open arm.[14]
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).[15][16]
-
Record the time spent in the open arms versus the closed arms and the number of entries into each arm using a video tracking system.[15]
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
This test assesses the effects of Isoguvacine on spontaneous motor activity.
Procedure:
-
Habituate the animals to the testing room and the locomotor activity chambers.[17]
-
Administer this compound or vehicle.
-
Immediately place the animal into the locomotor activity chamber.[17]
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 15-60 minutes) using an automated activity monitoring system.[17][18]
-
Compare the activity levels between the Isoguvacine-treated and vehicle-treated groups.
Visualizing a Deeper Understanding
To further elucidate the role of Isoguvacine in GABAergic neurotransmission, the following diagrams, generated using the DOT language for Graphviz, visualize key concepts and workflows.
Caption: GABAergic signaling pathway with Isoguvacine action.
Caption: General experimental workflow for studying Isoguvacine.
Caption: Logical relationship of Isoguvacine's properties and action.
Conclusion
This compound stands as a cornerstone in the pharmacological toolkit for investigating the GABAergic system. Its high selectivity as a GABA_A receptor agonist allows for precise modulation of inhibitory neurotransmission, facilitating a deeper understanding of the receptor's function in both physiological and pathological states. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize Isoguvacine in their quest to unravel the complexities of the brain and develop novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound | GABA Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. va.gov [va.gov]
- 18. urmc.rochester.edu [urmc.rochester.edu]
Pharmacological Profile of Isoguvacine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] As a structural analogue of the principal inhibitory neurotransmitter GABA, isoguvacine serves as an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the GABAergic system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinity, functional activity, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their study design and data interpretation.
Mechanism of Action
This compound exerts its pharmacological effects primarily by binding to and activating GABA-A receptors, which are ligand-gated ion channels.[1][2] Upon activation, the chloride ion channel integral to the receptor opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus resulting in neuronal inhibition. Isoguvacine has been shown to be a selective agonist for GABA-A receptors, with displaceable binding by GABA, muscimol, and the competitive antagonist bicuculline, but not by the channel blocker picrotoxin.[4][5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, focusing on its receptor binding affinity and functional potency. It is important to note that these values can vary depending on the experimental conditions and the specific GABA-A receptor subunit composition.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Tissue/Cell Line | Receptor Subtype(s) | Kᵢ (nM) | Reference(s) |
| [³H]GABA | Rat brain synaptic membranes | Native GABA-A | Not explicitly stated, but isoguvacine displaces binding | [4] |
| [³H]Muscimol | Mouse forebrain synaptic membranes | Native GABA-A | Kinetic data suggest two binding affinities | [4] |
Table 2: Functional Potency of this compound
| Assay Type | Tissue/Cell Line | Receptor Subtype(s) | EC₅₀ / IC₅₀ (µM) | Efficacy | Reference(s) |
| Inhibition of seizure-like events | Organotypic hippocampal slice cultures | Native GABA-A | 5.6 (IC₅₀) | Anticonvulsant | [6] |
| Electrophysiology | Xenopus oocytes expressing ρ2 | GABA-ρ2 | ~100 | Partial Agonist | [4] |
| Electrophysiology | Xenopus oocytes expressing ρ1 | GABA-ρ1 | Less potent than at ρ2 | Partial Agonist | [4] |
Table 3: In Vivo Data for this compound
| Species | Dose & Route | Parameter | Value | Reference(s) |
| Rat | 30 mg/kg, IM | Brain Concentration (1.5 h post-dose) | ~10 ng/g | [5] |
Detailed Experimental Protocols
Radioligand Binding Assay (for Kᵢ Determination)
This protocol outlines a generalized procedure for determining the binding affinity of this compound for GABA-A receptors.
Objective: To determine the inhibition constant (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand from GABA-A receptors in a brain membrane preparation.
Materials:
-
Rat or mouse brain tissue (e.g., cortex, cerebellum, or hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand (e.g., [³H]muscimol or [³H]GABA)
-
Unlabeled this compound
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate volume of binding buffer to achieve a desired protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
For determining non-specific binding, use a separate set of tubes containing the membrane preparation, radioligand, and a saturating concentration of unlabeled GABA.
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of isoguvacine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the isoguvacine concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of isoguvacine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for EC₅₀ Determination)
This protocol describes the use of TEVC on Xenopus laevis oocytes to functionally characterize the effect of this compound on specific GABA-A receptor subtypes.
Objective: To determine the concentration-response relationship and EC₅₀ value of this compound at specific recombinant GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber
-
Perfusion system
-
Recording solution (e.g., ND96)
-
This compound solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Microinject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply this compound at various concentrations to the oocyte via the perfusion system.
-
Record the resulting chloride currents elicited by the activation of the GABA-A receptors.
-
-
Data Analysis:
-
Measure the peak current amplitude at each isoguvacine concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current as a function of the logarithm of the isoguvacine concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function to determine the EC₅₀ value (the concentration of isoguvacine that elicits a half-maximal response) and the Hill slope.
-
Organotypic Hippocampal Slice Culture Seizure Model
This protocol provides a method for assessing the anticonvulsant activity of this compound in an in vitro seizure model.
Objective: To evaluate the ability of this compound to suppress seizure-like events in organotypic hippocampal slice cultures.
Materials:
-
Postnatal day 6-8 rat or mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Culture medium (e.g., containing MEM, horse serum, and supplements)
-
Cell culture inserts
-
Six-well culture plates
-
Tissue chopper or vibratome
-
Incubator (37°C, 5% CO₂)
-
Microelectrode array (MEA) or patch-clamp setup for recording
-
Agent to induce seizure-like events (e.g., low magnesium medium or bicuculline)
-
This compound
Procedure:
-
Slice Culture Preparation:
-
Dissect the hippocampi from the brains of the pups in ice-cold dissection medium.
-
Cut the hippocampi into 300-400 µm thick transverse slices.
-
Place the slices onto cell culture inserts in six-well plates containing culture medium.
-
Incubate the slices for 7-14 days to allow for maturation.
-
-
Induction and Recording of Seizure-Like Events:
-
Transfer the slice cultures to a recording chamber.
-
Induce seizure-like events by perfusing with a pro-convulsant solution (e.g., artificial cerebrospinal fluid with low magnesium concentration).
-
Record the spontaneous epileptiform activity using an MEA or by performing field potential or patch-clamp recordings.
-
-
Drug Application and Analysis:
-
After establishing a baseline of seizure-like activity, apply this compound to the perfusion solution at various concentrations.
-
Continue recording to observe the effect of the compound on the frequency, duration, and amplitude of the seizure-like events.
-
Quantify the changes in epileptiform activity to determine the anticonvulsant efficacy of this compound and calculate an IC₅₀ value if a dose-response relationship is established.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes related to the pharmacology of this compound.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Workflow for a radioligand binding assay.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Isoguvacine Hydrochloride: A Technical Guide to its Binding Affinity for GABAA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride, a conformationally restricted analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a potent agonist at GABAA receptors. Its rigid structure provides a valuable tool for probing the pharmacology and function of the diverse family of GABAA receptor subtypes. This technical guide provides an in-depth overview of the binding affinity of this compound for various GABAA receptor subtypes, details the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways.
Data Presentation: this compound Binding and Functional Potency
Table 1: Functional Potency (EC50/IC50) of Isoguvacine at GABAA Receptor Subtypes
| Receptor Subtype | Preparation | Method | Value (µM) | Notes |
| α1β3 | Recombinant | Electrophysiology | ~10 | EC50 value.[1] |
| α1β3γ2 | Recombinant | Electrophysiology | ~10 | EC50 value.[1] |
| Native GABAA Receptors | Rat Brain | Not Specified | 5.6 | IC50 value.[2] |
| ρ1 | Recombinant | Electrophysiology | - | Isoguvacine is an agonist.[3] |
| ρ2 | Recombinant | Electrophysiology | - | Isoguvacine shows six-fold greater potency at ρ2 compared to ρ1 receptors.[3] |
Note: EC50 (half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process. While related to binding affinity, they are not direct measures of it (like Ki).
Experimental Protocols
The determination of binding affinity and functional potency of ligands like this compound at GABAA receptors involves a variety of sophisticated experimental techniques. The two primary methods are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for Determining Inhibition Constant (Ki)
This method directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for specific GABAA receptor subtypes.
Materials:
-
Cell membranes expressing the GABAA receptor subtype of interest (from recombinant cell lines or specific brain regions).
-
Radioligand (e.g., [3H]muscimol or [3H]GABA).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells containing the target receptors in a suitable buffer and centrifuge to isolate the cell membranes. Wash the membranes multiple times to remove endogenous GABA.
-
Incubation: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique measures the functional response of the receptor to an agonist, providing data on potency (EC50) and efficacy.
Objective: To characterize the functional properties of this compound at specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Recording solution (e.g., Ba-Ringer's solution).
-
This compound solutions of varying concentrations.
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of the cRNAs for the GABAA receptor subunits of interest.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the oocyte with recording solution containing increasing concentrations of this compound.
-
Data Acquisition: Record the current responses elicited by isoguvacine application.
-
Data Analysis: Plot the peak current response against the isoguvacine concentration to generate a dose-response curve. Fit the curve with a suitable equation (e.g., Hill equation) to determine the EC50 and Hill slope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Isoguvacine Hydrochloride on Neuronal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1] As an analog of the principal inhibitory neurotransmitter GABA, isoguvacine serves as a valuable pharmacological tool for investigating the intricacies of GABAergic neurotransmission and its role in regulating neuronal excitability. This technical guide provides a comprehensive overview of the in vitro effects of this compound on neuronal activity, detailing its mechanism of action, quantitative pharmacological data, and standardized experimental protocols for its application in neuroscience research.
Core Mechanism of Action
Isoguvacine exerts its primary effect by binding to and activating GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻).[2] The GABA-A receptor is a pentameric protein complex typically composed of two α, two β, and one γ subunit arranged around a central pore.[3][4] The binding of an agonist like isoguvacine to the extracellular domain of the receptor induces a conformational change that opens the channel pore.[3] In mature neurons, the resulting influx of Cl⁻ leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing an overall inhibitory effect on neuronal activity.[2]
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been characterized in various in vitro preparations. The following tables summarize key quantitative data, providing a comparative reference for experimental design.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Value | Preparation | Radioligand | Reference(s) |
| IC₅₀ | 5.6 µM | Native (rat brain) | - | [2] |
| IC₅₀ | 5,000 nM | Rat brain membranes | [³H]Muscimol | [5] |
| EC₅₀ | ~10 µM | Recombinant human α1β3 and α1β3γ2 receptors | - | [6] |
| Potency (EC₅₀) | 35 µM | GABA-ρ2 receptors | - | [7] |
| Potency (EC₅₀) | 205 µM | GABA-ρ1 receptors | - | [7] |
Table 2: Effects of this compound on Neuronal Firing
| Concentration | Effect | Neuronal Preparation | Reference(s) |
| 1 µM | Slight potentiation of GABA response | GABA-ρ2 receptors | [7] |
| 10 µM | Slight potentiation of GABA response | GABA-ρ2 receptors | [7] |
| 15-75 µM | Concentration-dependent inhibition of single-spike firing | Midbrain dopaminergic neurons | [8] |
| 40 µM | Complete inhibition of spontaneous single-spike firing | Midbrain dopaminergic neurons | [8] |
| 50 µM | Blocks epileptiform events in 2 of 6 cultures | Organotypic hippocampal slice cultures | [1] |
| 100 µM | Abolished both single-spike and burst firing | Midbrain dopaminergic neurons | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of this compound. The following are generalized protocols for key in vitro experiments.
Radioligand Binding Assay for GABA-A Receptors
This protocol is designed to determine the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from GABA-A receptors in a brain membrane preparation.
Materials:
-
Rat or mouse brain tissue (e.g., cortex, cerebellum, hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol)
-
This compound solutions of varying concentrations
-
Non-specific binding control: High concentration of unlabeled GABA (e.g., 10 mM)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[9]
-
Wash the resulting pellet by resuspending in Binding Buffer and centrifuging again. Repeat this wash step at least twice to remove endogenous GABA.[9]
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, [³H]Muscimol (final concentration ~5 nM), and either vehicle, varying concentrations of this compound, or the non-specific binding control.[9]
-
Incubate the tubes at 4°C for 45 minutes.[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology in Neuronal Cultures or Brain Slices
This protocol allows for the direct measurement of isoguvacine-induced currents and its effect on neuronal membrane potential and firing activity.
Materials:
-
Primary neuronal culture or acute/organotypic brain slices
-
Artificial cerebrospinal fluid (aCSF) or external recording solution
-
Internal pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope with appropriate optics
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution
Procedure:
-
Preparation:
-
Prepare aCSF and internal solution with appropriate ionic compositions. Bubble aCSF with 95% O₂ / 5% CO₂.
-
Prepare organotypic hippocampal slice cultures if using this model.[10][11][12][13][14]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with internal solution.
-
Prepare a range of this compound concentrations diluted in aCSF.
-
-
Recording:
-
Place the cell culture or brain slice in the recording chamber and perfuse with aCSF.
-
Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.
-
Form a GΩ seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -60 mV) and record baseline currents.
-
In current-clamp mode, record the resting membrane potential and any spontaneous firing activity.
-
-
Drug Application:
-
Perfuse the recording chamber with different concentrations of this compound in aCSF.
-
Record the changes in holding current (voltage-clamp) or membrane potential and firing rate (current-clamp).
-
-
Data Analysis:
-
Measure the amplitude of the isoguvacine-induced current at different concentrations.
-
Plot the current amplitude against the isoguvacine concentration to generate a dose-response curve and determine the EC₅₀.
-
Quantify changes in firing frequency and membrane potential in response to isoguvacine application.
-
Multi-Electrode Array (MEA) Recordings
MEA recordings enable the assessment of isoguvacine's effects on the spontaneous network activity of cultured neurons.[15][16][17][18]
Materials:
-
MEA plates with integrated electrodes
-
Primary neuronal culture
-
MEA recording system with data acquisition and analysis software
-
This compound stock solution
Procedure:
-
Cell Culture:
-
Plate primary neurons onto the MEA plates and culture for a sufficient duration to allow for network formation (typically >14 days in vitro).
-
-
Recording:
-
Place the MEA plate in the recording system and allow the culture to acclimatize.
-
Record baseline spontaneous neuronal activity, including spike rates and burst patterns.
-
-
Drug Application:
-
Apply a vehicle control to the culture medium and record for a defined period.
-
Wash out the vehicle and apply different concentrations of this compound.
-
Record the neuronal network activity at each concentration.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by isoguvacine and a typical experimental workflow for its characterization.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dynamic Role for GABA Receptors on the Firing Pattern of Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Rat Organotypic Hippocampal Slice Cultures Using the Membrane-Interface Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 14. Preparation of organotypic hippocampal slice cultures: interface method | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Microfluidic Multielectrode Arrays for Spatially Localized Drug Delivery and Electrical Recordings of Primary Neuronal Cultures [frontiersin.org]
- 17. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multi-electrode array recordings of neuronal avalanches in organotypic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Predicting in vitro single-neuron firing rates upon pharmacological perturbation using Graph Neural Networks [frontiersin.org]
- 20. Predicting in vitro single-neuron firing rates upon pharmacological perturbation using Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Isoguvacine Hydrochloride: A Comprehensive Technical Guide for Probing GABA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Its rigid structure, which mimics the active conformation of GABA, makes it an invaluable tool for elucidating the structure, function, and pharmacology of GABA-A receptors. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in probing GABA-A receptor function, and a summary of key quantitative data.
Pharmacological Profile of this compound
Isoguvacine acts as a direct agonist at the GABA binding site on the GABA-A receptor, a ligand-gated ion channel.[1] Upon binding, it stabilizes the open conformation of the receptor's chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This results in an inhibitory postsynaptic potential (IPSP), reducing the likelihood of action potential firing.[1] Isoguvacine has been shown to be a selective agonist for GABA-A receptors, with little to no activity at GABA-B or GABA-C receptors.[3] It is a highly charged zwitterion, which limits its ability to cross the blood-brain barrier.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound's interaction with GABA-A receptors. It is important to note that these values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.
| Parameter | Receptor Subtype(s) | Value | Reference(s) |
| IC50 | Native (rat brain) | 5.6 µM | [2] |
| EC50 | α1β3 | ~10 µM | [3] |
| α1β3γ2 | ~10 µM | [3] | |
| ρ1 | Activates | [5] | |
| α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S | Activates | [5] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for GABA-A receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound.
Materials:
-
Rat or mouse brain tissue (e.g., cortex or cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-Muscimol or [³H]-Gabazine
-
Unlabeled this compound
-
Non-specific binding control: High concentration of unlabeled GABA
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer. This is the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add a fixed concentration of the radioligand to each tube.
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
For non-specific binding, add a saturating concentration of unlabeled GABA to a set of control tubes.
-
Incubate the tubes at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold homogenization buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to characterize the functional effects of this compound on GABA-A receptors expressed in Xenopus oocytes.
Objective: To determine the EC50 and efficacy of this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABA-A receptor subunits
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber and perfusion system
-
Recording solution (e.g., ND96)
-
This compound solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the GABA-A receptor subunits of interest.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -60 mV).
-
-
Agonist Application:
-
Apply this compound at various concentrations to the oocyte via the perfusion system.
-
The activation of GABA-A receptors will result in an inward chloride current.
-
-
Data Acquisition and Analysis:
-
Record the current responses to each concentration of this compound.
-
Plot the normalized peak current response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the Hill coefficient.
-
Patch-Clamp Electrophysiology in Cultured Neurons
This protocol allows for the detailed study of the effects of this compound on native GABA-A receptors in cultured neurons.
Objective: To characterize the kinetics and pharmacology of isoguvacine-induced currents in neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external recording solutions
-
This compound solutions
Procedure:
-
Cell Preparation:
-
Plate dissociated neurons on coverslips and culture for an appropriate duration.
-
-
Recording Setup:
-
Place a coverslip with cultured neurons in a recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Using a micromanipulator, approach a neuron with the patch pipette and form a high-resistance (GΩ) seal.
-
-
Whole-Cell Recording:
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron at a desired holding potential (e.g., -70 mV).
-
-
Drug Application:
-
Apply this compound to the neuron using a fast perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the currents evoked by this compound.
-
Analyze the amplitude, rise time, and decay kinetics of the currents.
-
Construct dose-response curves to determine the EC50.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GABA-A Receptor Signaling Pathway Activation by Isoguvacine.
Caption: Experimental Workflow for GABAA Agonist Characterization.
Caption: Logical Relationship of Isoguvacine's Action at the GABA-A Receptor.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 3. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoguvacine and benzodiazepine derivatives for the treatment of tactile hypersensitivity and anxiety in autism spectrum disorders | Q-FASTR [qfastr.hms.harvard.edu]
- 5. This compound | GABA Receptor | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Isoguvacine Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABAA) receptor.[1] As a structural analogue of GABA, it is a valuable pharmacological tool for studying the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the central nervous system.[2] Isoguvacine's activity at GABAA receptors makes it relevant in research areas such as epilepsy, anxiety, and other neurological disorders.[3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ · HCl |
| Molecular Weight | 163.6 g/mol [4] |
| CAS Number | 68547-97-7[4] |
| Appearance | White to off-white crystalline solid[1][5] |
| Purity | ≥95% to ≥99% (varies by supplier)[3][4][5] |
Solubility Data
This compound exhibits good solubility in aqueous solutions. The choice of solvent will depend on the experimental requirements. It is important to note that batch-specific molecular weights may vary slightly, which can affect the solvent volumes required for precise concentrations.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 100 mg/mL | 611.2 mM | Solutions in water are stable, but refrigeration is recommended if not used immediately. |
| DMSO | 1 - 20 mg/mL[1][3][5] | ~6.1 - 122.2 mM | Sonication is recommended to aid dissolution.[1] |
| PBS (pH 7.2) | 10 mg/mL[3][5] | ~61.1 mM | Aqueous solutions in PBS should ideally be prepared fresh.[5] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The compound can cause skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]
-
First Aid:
-
Skin Contact: Wash the affected area with plenty of soap and water.[7] If irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Calculate the required mass:
-
For a 100 mM solution in 10 mL of water:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.010 L x 163.6 g/mol x 1000 mg/g = 16.36 mg
-
-
Weigh the this compound:
-
Carefully weigh out 16.36 mg of this compound powder using an analytical balance.
-
-
Dissolve the powder:
-
Transfer the weighed powder to the 10 mL volumetric flask.
-
Add approximately 7-8 mL of sterile water.
-
Gently swirl the flask to begin dissolving the powder.
-
Use a vortex mixer or magnetic stirrer to ensure the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]
-
-
Adjust the final volume:
-
Once the solid is fully dissolved, add sterile water to bring the final volume to the 10 mL mark on the volumetric flask.
-
-
Mix thoroughly:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles.[8]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Storage and Stability
Proper storage of this compound, both in solid form and as stock solutions, is essential to maintain its activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature or -20°C[1][3] | Up to 3-4 years[1][3][5] | Store in a dry, tightly sealed container. |
| Aqueous Stock Solution | -20°C or -80°C[1][4][8] | 1 to 12 months | For short-term storage, 4°C for up to one week may be acceptable.[1] Avoid repeated freeze-thaw cycles.[8] It is recommended to prepare fresh solutions or use within one month when stored at -20°C.[4] For longer-term storage, -80°C is preferred.[1] |
| DMSO Stock Solution | -80°C[1][8] | Up to 1 year[1] | Aliquoting is highly recommended to prevent degradation from repeated freeze-thaw cycles.[8] |
Diagrams
This compound as a GABAA Receptor Agonist
Caption: Mechanism of action of this compound at the GABAA receptor.
Experimental Workflow for Stock Solution Preparation
Caption: A step-by-step workflow for the preparation of this compound stock solutions.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Isoguvacine Hydrochloride in Organotypic Hippocampal Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Isoguvacine Hydrochloride, a selective GABA-A receptor agonist, in organotypic hippocampal slice cultures. This document outlines detailed protocols for culture preparation, drug application, and subsequent analysis of neuronal viability and electrophysiological activity.
Introduction
Organotypic hippocampal slice cultures (OHSCs) are a valuable in vitro model for studying neuronal circuits and the effects of pharmacological agents, as they largely preserve the anatomical and functional integrity of the hippocampus. This compound is a potent agonist at GABA-A receptors and is frequently used to investigate GABAergic neurotransmission and its role in various physiological and pathological processes. These protocols detail the application of this compound to OHSCs to characterize its effects on neuronal network activity and cell health.
Data Presentation
Quantitative Effects of Isoguvacine on Hippocampal Neurons
| Parameter | Species | Preparation | Concentration | Effect | Reference |
| Giant Depolarizing Potential (GDP) Frequency | Rat (Neonatal) | Acute Hippocampal Slices | 0.25 - 1.5 µM | Dose-dependent increase in fGDP frequency.[1][2] | [1][2] |
| Tonic GABA-A Receptor Activation | Rat (Neonatal) | Acute Hippocampal Slices | 10 µM | Used to study tonic GABA action in the absence of interneuronal input.[2] | [2] |
| Neuronal Viability | Not Specified | Hippocampal Neurons | Not Specified | Treatment with Isoguvacine did not influence neuronal viability under normal or oxygen-glucose deprivation (OGD) conditions.[3][4] | [3][4] |
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for creating OHSCs, which can be maintained for several weeks in vitro.
Materials:
-
Postnatal day 6-9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (containing MEM, horse serum, and supplements)
-
Millicell cell culture inserts (0.4 µm)
-
Six-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Anesthetize and decapitate the postnatal pup.
-
Under sterile conditions, dissect the brain and isolate the hippocampi in ice-cold dissection medium.
-
Slice the hippocampi into 300-400 µm thick sections using a vibratome or tissue chopper.
-
Transfer the slices to a dish containing cold dissection medium.
-
Carefully place individual slices onto Millicell cell culture inserts.
-
Place the inserts into six-well plates containing 1 mL of pre-warmed culture medium per well.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the cultures to stabilize for at least 7 days before experimental manipulation.
Application of this compound
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or saline)
-
Pre-warmed culture medium
-
Organotypic hippocampal slice cultures
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentration (e.g., for a dose-response study, concentrations ranging from 0.1 µM to 100 µM can be used).
-
Remove the existing culture medium from the wells containing the OHSCs.
-
Gently add the culture medium containing the appropriate concentration of this compound to each well.
-
For acute electrophysiological studies, slices can be transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF) containing Isoguvacine.
-
For viability assays, incubate the slices with Isoguvacine for the desired duration (e.g., 24-48 hours).
Assessment of Neuronal Viability using Propidium (B1200493) Iodide (PI) Staining
This method allows for the quantification of cell death in OHSCs.[5][6]
Materials:
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Culture medium
-
Fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a working solution of PI in culture medium (e.g., 2 µg/mL).
-
Add the PI-containing medium to the wells with the treated and control OHSCs.
-
Incubate for 30 minutes at 37°C.
-
Wash the slices gently with fresh culture medium to remove excess PI.
-
Acquire fluorescent images of the slices using a fluorescence microscope.
-
Quantify the PI fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3, DG) using image analysis software. An increase in PI fluorescence indicates an increase in cell death.[6]
Electrophysiological Recording
Whole-cell patch-clamp or field potential recordings can be used to assess the effects of Isoguvacine on neuronal activity.
4.1. Field Potential Recordings to Measure Population Spikes
Materials:
-
Recording chamber for submerged slices
-
aCSF (saturated with 95% O2 / 5% CO2)
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collaterals to evoke responses in the CA1 region.
-
Place a recording electrode in the CA1 pyramidal cell layer to record the population spike.
-
After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.
-
Record the changes in the amplitude and latency of the population spike.
4.2. Whole-Cell Patch-Clamp Recordings to Measure Giant Depolarizing Potentials (GDPs)
This technique is particularly relevant for studying network activity in developing hippocampal circuits.[7][8]
Materials:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-5 MΩ)
-
Intracellular solution
Procedure:
-
Transfer a slice to the recording chamber on the microscope stage.
-
Identify a CA3 pyramidal neuron for recording.
-
Approach the neuron with a glass micropipette filled with intracellular solution and establish a whole-cell patch-clamp configuration.
-
Record spontaneous synaptic activity, including GDPs, in current-clamp or voltage-clamp mode.
-
Bath-apply this compound at various concentrations (e.g., 0.25-1.5 µM) and record the changes in the frequency and amplitude of GDPs.[1][2]
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway activated by Isoguvacine.
Experimental Workflow for Isoguvacine Application and Analysis
Caption: Workflow for Isoguvacine experiments in OHSCs.
References
- 1. Depolarizing GABA Acts on Intrinsically Bursting Pyramidal Neurons to Drive Giant Depolarizing Potentials in the Immature Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organotypic Brain Cultures: A Framework for Studying CNS Infection by Neurotropic Viruses and Screening Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for objectively quantifying propidium iodide exclusion in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paired whole cell recordings in organotypic hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoguvacine Hydrochloride in Electrophysiology Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine Hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA_A) receptor. As an analogue of GABA, it mimics the action of the principal inhibitory neurotransmitter in the central nervous system.[1] GABA_A receptors are ligand-gated ion channels that, upon activation, primarily conduct chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2] This makes Isoguvacine a valuable pharmacological tool for investigating the function and pharmacology of GABA_A receptors in various physiological and pathological contexts.
These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology experiments, a gold-standard technique for studying ion channel function with high temporal and voltage resolution.[3][4][5] The provided methodologies are suitable for characterizing the effects of Isoguvacine on both native and recombinant GABA_A receptors.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the quantitative data for this compound and other GABA_A receptor agonists, focusing on their potency (EC₅₀/IC₅₀). These values can vary depending on the specific GABA_A receptor subunit composition and the experimental conditions.
Table 1: Potency of this compound on Recombinant GABA_A Receptors
| Receptor Subtype | Cell Line | EC₅₀ (µM) | Reference |
| α₁β₃ | HEK293 | ~10 | [6] |
| α₁β₃γ₂ | HEK293 | Not specified, but potency is ranked Muscimol > GABA > Isoguvacine | [7][8] |
Table 2: Comparative Potency of GABA_A Receptor Agonists
| Agonist | Receptor Subtype | Cell Line | EC₅₀ (µM) | Reference |
| GABA | α₁β₃γ₂ | HEK293 | 2.87 ± 0.24 | [9] |
| GABA | α₃β₃γ₂ | HEK293 | 0.9 ± 0.04 | [9] |
| GABA | α₅β₃γ₂ | HEK293 | 10.4 | [10] |
| GABA | α₁β₂γ₂ | HEK293 | 22.1 | [10] |
| Muscimol | α₁β₃γ₂ | HEK293 | 1.43 ± 0.38 | [9] |
| Isoguvacine | GABA-ρ2 | Oocytes | Partial Agonist | [11] |
Table 3: Effect of this compound on GABA_A Receptor Kinetics
| Receptor Subtype | Parameter | Value | Conditions | Reference |
| α₁β₃ | Desensitization (τ₁) | 288.6 ± 43.3 ms | Whole-cell patch-clamp | [6] |
| α₁β₃ | Desensitization (τ₂) | 8.0 ± 1.9 s | Whole-cell patch-clamp | [6] |
| α₁β₃γ₂ | Desensitization (τ₁) | 167 ± 15 ms | Whole-cell patch-clamp | [6] |
| α₁β₃γ₂ | Desensitization (τ₂) | 4.4 ± 0.4 s | Whole-cell patch-clamp | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Isoguvacine-Induced Currents in HEK293 Cells Expressing Recombinant GABA_A Receptors
This protocol is designed for determining the concentration-response relationship and electrophysiological characteristics of Isoguvacine on a specific GABA_A receptor subtype recombinantly expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the desired GABA_A receptor subunits (e.g., α₁β₃γ₂).
-
This compound: Prepare a stock solution (e.g., 10 mM) in deionized water and dilute to final concentrations in the extracellular solution on the day of the experiment.
-
Recording Solutions:
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 4-5 MΩ when filled with ICS.[13]
-
Patch-Clamp Setup: An amplifier, micromanipulator, perfusion system, and data acquisition software. Both manual and automated patch-clamp systems can be used.[9][14]
Procedure:
-
Cell Preparation: Culture HEK293 cells according to standard protocols. For recording, gently dissociate the cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.
-
Recording Setup:
-
Transfer the cell suspension to the recording chamber and allow the cells to settle.
-
Continuously perfuse the chamber with ECS at a constant rate.
-
Approach a single, healthy-looking cell with the patch pipette filled with ICS.
-
-
Whole-Cell Configuration:
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Upon contact, release the pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.[15]
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane at a holding potential of -60 mV or -80 mV.[9]
-
Allow the cell to stabilize for a few minutes before applying any compounds.
-
Apply Isoguvacine at increasing concentrations using a rapid perfusion system. Ensure complete washout with ECS between applications to allow for receptor recovery, especially when studying desensitization.[9]
-
-
Data Acquisition and Analysis:
-
Record the inward chloride currents evoked by Isoguvacine application.
-
Measure the peak amplitude of the current for each concentration.
-
Plot the normalized peak current against the logarithm of the Isoguvacine concentration to generate a concentration-response curve.
-
Fit the curve with a Hill equation to determine the EC₅₀ and Hill slope.
-
Analyze the current kinetics to study activation, deactivation, and desensitization.
-
Experimental workflow for patch-clamp analysis.
Protocol 2: Investigating the Effect of Isoguvacine on Native GABA_A Receptors in Primary Neurons
This protocol is adapted for studying the effects of Isoguvacine on endogenously expressed GABA_A receptors in cultured primary neurons or acute brain slices.
Materials:
-
Primary Neurons or Brain Slices: Prepare according to established protocols (e.g., hippocampal or cortical neurons).
-
This compound: As in Protocol 1.
-
Recording Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) for brain slices (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose. Bubble with 95% O₂ / 5% CO₂.
-
Intracellular Solution (ICS) (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
-
Patch-Clamp Setup: As in Protocol 1.
Procedure:
-
Preparation:
-
For primary neurons, plate cells on coated coverslips and use them for recording after an appropriate time in culture.
-
For brain slices, prepare acute slices using a vibratome and maintain them in a holding chamber with oxygenated aCSF.
-
-
Recording:
-
Transfer a coverslip or a brain slice to the recording chamber and perfuse with aCSF (for slices) or ECS (for cultured neurons).
-
Identify a neuron for recording using microscopy (e.g., DIC).
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
-
Application and Recording:
-
Voltage-clamp the neuron at a holding potential of -70 mV to record spontaneous inhibitory postsynaptic currents (IPSCs).[15]
-
Bath-apply Isoguvacine at a known concentration (e.g., 10 µM) to observe its effect on the holding current and sIPSC frequency and amplitude.
-
To study the direct effect of Isoguvacine, it can be locally applied using a puffer pipette.
-
-
Data Analysis:
-
Measure the change in holding current induced by Isoguvacine.
-
Analyze the frequency, amplitude, and kinetics of sIPSCs before, during, and after Isoguvacine application.
-
Signaling Pathway
Activation of the GABA_A receptor by Isoguvacine initiates a signaling cascade that primarily results in neuronal inhibition. The canonical pathway involves the influx of chloride ions, leading to hyperpolarization. However, in developing neurons or under certain pathological conditions with altered chloride gradients, GABA_A receptor activation can be depolarizing. Downstream of the initial ion flux, changes in intracellular calcium and the activity of protein kinases can occur.[16]
GABA_A receptor signaling pathway.
Concluding Remarks
This compound is a powerful tool for the electrophysiological investigation of GABA_A receptors. The protocols and data presented here provide a comprehensive guide for researchers to design and execute patch-clamp experiments to characterize the effects of this agonist. Careful attention to experimental details, such as cell health, solution composition, and recording parameters, is crucial for obtaining high-quality and reproducible data. The use of automated patch-clamp systems can significantly increase the throughput and reproducibility of these pharmacological studies.[9][12][14]
References
- 1. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. sophion.com [sophion.com]
- 11. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Microinjection of Isoguvacine Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA_A) receptor. As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in regulating neuronal excitability. Isoguvacine, by mimicking the action of GABA, is an invaluable tool for researchers studying the physiological and behavioral effects of GABAergic system modulation. Its use in in vivo microinjection studies in rodents allows for the precise targeting of specific brain regions to investigate their roles in various neurological processes and disorders.
These application notes provide a comprehensive overview of the use of this compound for in vivo microinjection studies in rodents, including its mechanism of action, preparation, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to and activating GABA_A receptors, which are ligand-gated ion channels. Upon activation, these receptors increase the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in neuronal inhibition.
Data Presentation
The following tables summarize quantitative data from representative in vivo microinjection studies using this compound in rodents.
Table 1: Behavioral Effects of this compound Microinjection
| Brain Region | Species | Behavioral Assay | Doses (ng) | Observed Effect |
| Nucleus Accumbens | Rat | Locomotor Activity | 125, 250, 500 | Dose-dependent decrease in dopamine (B1211576) agonist-induced hyperactivity[1] |
Table 2: Electrophysiological Effects of this compound Microinjection
| Brain Region | Species | Electrophysiological Measure | Doses | Observed Effect |
| Hippocampus (in vitro) | Mouse/Rat | Multi-unit activity | 10 µM (bath application) | Age-dependent effects on neuronal activity[2] |
| Substantia Nigra | Rat | Displacement of [3H]-GABA | 40 µM (in vitro) | Concentration-dependent displacement from synaptic membranes[3] |
Note: Specific in vivo electrophysiological dose-response data from microinjection studies is limited in the currently available literature. The provided data is from in vitro preparations, which can guide dose selection for in vivo experiments.
Experimental Protocols
Preparation of this compound Solution for Microinjection
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline to the desired stock concentration.
-
Concentration Range: Based on literature, concentrations for microinjection can range from ng to low µg per µl. It is crucial to perform dose-response studies to determine the optimal concentration for the specific brain region and behavioral or electrophysiological endpoint.
-
pH Adjustment: The pH of the final solution should be adjusted to a physiologically compatible range (typically 7.2-7.4) to avoid tissue damage.
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter before use to ensure sterility.
-
Storage: Aliquot the solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Stereotaxic Surgery and Microinjection
This protocol outlines the general procedure for stereotaxic surgery and microinjection in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
This compound solution
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane (B1672236) or injectable anesthetic cocktail (e.g., ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection needle (e.g., 33-gauge) connected to a microsyringe pump
-
Suturing material
-
Heating pad
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the rodent using either isoflurane inhalation or an intraperitoneal injection of an anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Animal Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Clean the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Incision and Craniotomy: Make a midline incision in the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma. Mark the coordinates on the skull and drill a small burr hole at this location.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth. Secure the cannula to the skull using dental cement and skull screws. Insert a dummy cannula to keep the guide cannula patent.
-
Recovery: Suture the scalp incision and allow the animal to recover on a heating pad. Administer post-operative analgesics as prescribed. Allow for a recovery period of at least one week before microinjection.
-
Microinjection: Gently restrain the animal and remove the dummy cannula. Insert the injection needle, which extends slightly beyond the tip of the guide cannula, into the guide. Infuse the this compound solution at a slow rate (e.g., 0.1-0.2 µl/min) using a microsyringe pump.
-
Post-injection: Leave the injection needle in place for a few minutes after the infusion to allow for diffusion and to minimize backflow. Withdraw the injector and replace the dummy cannula.
-
Behavioral/Electrophysiological Recording: Conduct behavioral testing or electrophysiological recordings at the appropriate time point following the microinjection.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain to verify the placement of the cannula.
Table 3: Example Stereotaxic Coordinates for Rodents (relative to Bregma)
| Brain Region | Species | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) |
| Nucleus Accumbens Core | Rat | +1.7 mm | ±1.8 mm | -7.1 mm |
| Nucleus Accumbens Shell | Rat | +1.7 mm | ±0.8 mm | -7.4 mm |
| Ventral Tegmental Area | Rat | -5.3 mm | ±0.7 mm | -8.4 mm |
| Hippocampus (Dorsal) | Mouse | -1.95 mm | ±1.7 mm | -1.5 mm |
| Substantia Nigra | Rat | -5.8 to -6.5 mm | ±2.0 mm | -7.7 to -8.0 mm |
Note: These coordinates are approximate and may need to be adjusted based on the specific rodent strain, age, and weight, as well as the stereotaxic atlas being used.
Visualizations
Caption: Signaling pathway of this compound at the GABA_A receptor.
References
Isoguvacine Hydrochloride: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Isoguvacine Hydrochloride for in vivo animal research. Isoguvacine is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1] As a structural analog of GABA, it mimics the action of the principal inhibitory neurotransmitter in the central nervous system. Due to its limited ability to cross the blood-brain barrier, direct administration into the central nervous system is often required to study its central effects. This document outlines recommended dosages, administration routes, and detailed experimental protocols for utilizing this compound in animal models.
Data Presentation: Dosage and Administration
The following tables summarize the available quantitative data for this compound administration in rodent models. It is crucial to note that optimal doses may vary depending on the specific animal strain, age, sex, and the research question being investigated.
Table 1: Intracerebral Administration of this compound
| Animal Model | Brain Region | Route of Administration | Dose Range | Observed Effect |
| Rat | Nucleus Accumbens | Bilateral Microinjection | 125 - 500 ng | Antagonism of dopamine-induced hyperactivity |
Table 2: General Guidelines for Administration Volumes in Rodents
| Route of Administration | Mouse | Rat |
| Intraperitoneal (IP) | Up to 2-3 mL | Up to 5 mL/kg |
| Subcutaneous (SC) | Up to 2-3 mL (in multiple sites) | Up to 5-10 mL/kg (in multiple sites) |
| Intravenous (IV) | < 0.2 mL (bolus) | 1-5 mL/kg (bolus) |
| Intracerebroventricular (ICV) | 1 - 5 µL | 5 - 10 µL |
| Microinjection (intracerebral) | 0.1 - 1 µL | 0.1 - 1 µL |
Table 3: Comparative Toxicity Data for GABA-A Agonists (LD50)
| Compound | Animal Model | Route of Administration | LD50 |
| Muscimol | Mouse | Intraperitoneal (IP) | 2.5 mg/kg[2] |
| Muscimol | Mouse | Subcutaneous (SC) | 3.8 mg/kg[2] |
| Muscimoll | Rat | Intravenous (IV) | 4.5 mg/kg[2] |
| Muscimol | Rat | Oral | 45 mg/kg[2] |
Experimental Protocols
Protocol 1: Intracerebral Microinjection of this compound in Rats to Study Effects on Locomotor Activity
This protocol is based on the methodology described by Patel and Slater (1988) for investigating the effects of Isoguvacine on dopamine-agonist induced hyperactivity.
1. Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Stereotaxic apparatus for rats
-
Microinjection pump and syringes (e.g., Hamilton syringes)
-
Guide cannulae and internal injection cannulae
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments
-
Locomotor activity chambers
2. Animal Preparation:
-
Male Wistar rats (200-250g) are individually housed with ad libitum access to food and water.
-
Animals are anesthetized and placed in a stereotaxic frame.
-
Bilateral guide cannulae are surgically implanted, targeting the nucleus accumbens. The coordinates for the nucleus accumbens in rats are approximately A 9.4, L 1.2, and H -0.6 from bregma, according to the atlas of König & Klippel.[3]
-
Animals are allowed a recovery period of at least one week post-surgery.
3. Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline.
-
For microinjection, dilute the stock solution to the desired final concentrations (e.g., 125 ng/µL, 250 ng/µL, 500 ng/µL).
-
Ensure the pH of the final solution is adjusted to be within a physiological range (7.2-7.4) to avoid tissue damage.
4. Microinjection Procedure:
-
Gently restrain the rat and remove the stylets from the guide cannulae.
-
Insert the internal injection cannulae, which should extend slightly beyond the tip of the guide cannulae into the nucleus accumbens.
-
Connect the injection cannulae to the microinjection pump.
-
Infuse this compound solution bilaterally at a slow and constant rate (e.g., 0.1-0.2 µL/min) to a total volume of 1 µL per side.
-
Leave the injection cannulae in place for an additional minute to allow for diffusion and to minimize backflow upon withdrawal.
-
Replace the stylets.
5. Behavioral Assessment (Locomotor Activity):
-
Prior to Isoguvacine microinjection, administer a dopamine (B1211576) agonist (e.g., 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene - ADTN) into the nucleus accumbens to induce hyperactivity.[1]
-
Immediately after the Isoguvacine microinjection, place the rat in a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 60 minutes).
-
A control group should receive a vehicle (saline) microinjection instead of Isoguvacine.
Protocol 2: Intracerebroventricular (ICV) Administration of this compound in Mice
This protocol provides a general guideline for ICV injection in mice.
1. Materials:
-
This compound
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus for mice
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
2. Animal Preparation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma suture.
-
Drill a small hole through the skull at the desired coordinates for the lateral ventricle. Typical coordinates for the lateral ventricle in mice are approximately: 0.22 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface.
3. Drug Preparation:
-
Dissolve this compound in aCSF or sterile saline to the desired concentration.
-
Filter-sterilize the solution.
4. ICV Injection Procedure:
-
Load the Hamilton syringe with the Isoguvacine solution, ensuring there are no air bubbles.
-
Slowly lower the needle through the burr hole to the target depth.
-
Inject the solution at a slow rate (e.g., 0.5-1 µL/min) to a total volume of 1-5 µL.
-
Leave the needle in place for 1-2 minutes before slowly retracting it.
-
Suture the scalp incision.
-
Allow the animal to recover from anesthesia in a warm environment.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of GABA-A receptor activation by Isoguvacine.
Experimental Workflow for Microinjection and Behavioral Testing
Caption: Workflow for studying Isoguvacine's effect on locomotor activity.
References
Application Notes and Protocols: Isoguvacine Hydrochloride in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] As a close structural analog of GABA, it is a valuable tool in neuropharmacology for characterizing the GABA-A receptor binding site. Radioligand binding assays are a fundamental technique for studying ligand-receptor interactions, and this compound is frequently employed in these assays, typically as a competitor to determine the binding affinity of other compounds for the GABA-A receptor. These application notes provide detailed protocols and data for the use of this compound in radioligand binding assays.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity of this compound for GABA-A Receptors
| Parameter | Value | Receptor/Tissue Source | Comments | Reference |
| IC50 | 5.6 µM | GABA-A Receptor | Represents the concentration of isoguvacine that inhibits 50% of the specific binding of a radioligand. | [2] |
Table 2: Receptor Subtype Activation by this compound
| Receptor Subtype | Action | Reference |
| α1β2γ2S | Agonist | [4] |
| α2β2γ2S | Agonist | [4] |
| α3β2γ2S | Agonist | [4] |
| α5β2γ2S | Agonist | [4] |
| ρ1 | Agonist | [4] |
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay using a radiolabeled ligand (e.g., [³H]Muscimol) and unlabeled this compound as the competitor to determine its binding affinity for GABA-A receptors in rat brain membranes.
Objective: To determine the inhibition constant (Ki) of this compound for the GABA-A receptor.
Materials:
-
Tissue: Whole rat brain or specific regions like the cortex or cerebellum.
-
Radioligand: [³H]Muscimol (a high-affinity GABA-A agonist).
-
Competitor: this compound.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Other Reagents:
-
Unlabeled GABA (for determining non-specific binding).
-
Scintillation fluid.
-
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem).
-
Refrigerated centrifuge.
-
Incubator or water bath.
-
Filtration apparatus (e.g., Brandel or Millipore).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
-
96-well plates.
-
Protocol Steps:
1. Membrane Preparation [5][6]
-
Euthanize the rat according to approved animal care protocols and dissect the brain tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending it in fresh, ice-cold Homogenization Buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice to remove endogenous GABA.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., BCA or Bradford assay).
-
The membrane preparation can be used immediately or stored at -80°C in aliquots.
2. Radioligand Binding Assay (Competition) [5][7]
-
Set up a 96-well plate with the following conditions in triplicate:
-
Total Binding: Assay Buffer, membrane preparation, and [³H]Muscimol.
-
Non-specific Binding: Assay Buffer, membrane preparation, [³H]Muscimol, and a saturating concentration of unlabeled GABA (e.g., 1 mM).
-
Competition: Assay Buffer, membrane preparation, [³H]Muscimol, and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M).
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL). A typical composition per well would be:
-
50 µL of Assay Buffer (or this compound/GABA solution)
-
100 µL of membrane preparation (containing 100-200 µg of protein)
-
100 µL of [³H]Muscimol (at a final concentration close to its Kd, e.g., 2-5 nM)
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters that have been pre-soaked in Assay Buffer.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the specific binding of [³H]Muscimol) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]Muscimol).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: GABA-A receptor signaling pathway with Isoguvacine as an agonist.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical flow of data analysis for determining Ki.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 3. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | GABA Receptor | TargetMol [targetmol.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mapping GABAA Receptors with Isoguvacine Hydrochloride and Immunohistochemistry
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature vertebrate central nervous system (CNS). Its effects are predominantly mediated by the GABAA receptor, a ligand-gated ion channel that conducts chloride ions.[1] The GABAA receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates its pharmacological and physiological properties.[2][3] Dysregulation of GABAA receptor function is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances, making it a critical target for drug development.[4][5]
Isoguvacine Hydrochloride is a potent and selective agonist for the GABAA receptor.[6][7][8] While not used directly as a staining agent in immunohistochemistry (IHC), it serves as an invaluable pharmacological tool to functionally characterize and validate the distribution of GABAA receptors identified through IHC. By correlating the anatomical localization of GABAA receptor subunits (via IHC) with the functional effects and binding characteristics of Isoguvacine, researchers can gain a more comprehensive understanding of GABAergic signaling in specific brain regions and neuronal populations.
These application notes provide detailed protocols for the immunohistochemical localization of GABAA receptor subunits and describe how to use this compound in complementary assays to functionally map these receptors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound interaction with GABAA receptors. This data is essential for designing and interpreting experiments aimed at mapping these receptors.
| Parameter | Value | Species/Tissue | Comments | Reference |
| Binding Affinity (IC50) | 5.6 µM | Not Specified | Represents the concentration of Isoguvacine that displaces 50% of a radiolabeled ligand from GABAA receptors. | [7] |
| Binding Characteristics | Suggests two binding affinities | Mouse forebrain synaptic membranes | Kinetic data indicate complexity in Isoguvacine binding, potentially reflecting different receptor subtypes. The specific binding is displaceable by GABA, muscimol, and bicuculline. | [6] |
| Receptor Activation | Activates α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunit GABAA receptors | Rat synaptic cortical membranes | Demonstrates that Isoguvacine is an agonist across multiple common GABAA receptor subunit combinations. | [9] |
| Regional Binding | Highest levels in cerebellum, cortex, and hippocampus | Mouse forebrain | Indicates brain regions with high densities of GABAA receptors that can be targeted for IHC studies. | [6] |
| Functional Activity | Suppresses low magnesium-induced seizure-like events | Organotypic hippocampal brain slices | Confirms the functional inhibitory effect of Isoguvacine on neuronal excitability. | [8] |
Experimental Protocols
Protocol 1: Immunohistochemistry for GABAA Receptor Subunits
This protocol provides a general method for the immunohistochemical detection of GABAA receptor subunits in brain tissue. Specific antibody concentrations and incubation times may need to be optimized.
Materials:
-
Brain tissue (fixed and sectioned)
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies against GABAA receptor subunits (e.g., anti-GABAA Receptor α1, β2/3, γ2)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde in PBS.
-
Post-fix the brain in the same fixative overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose (B13894) in PBS.
-
Section the brain into 30-40 µm thick sections using a cryostat or vibratome.
-
-
Antigen Retrieval (Optional but Recommended):
-
For some antibodies, antigen retrieval may enhance the signal. A common method is microwave irradiation in sodium citrate (B86180) buffer.[10]
-
-
Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in blocking solution for 1 hour at room temperature to block non-specific binding sites.
-
Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C. Refer to the antibody datasheet for recommended dilutions (e.g., 1:100 to 1:1000).[2][11]
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody (diluted in PBS) for 1-2 hours at room temperature.
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Wash sections three times in PBS for 5 minutes each.
-
-
Visualization:
-
Develop the signal by incubating the sections with the DAB substrate solution until the desired staining intensity is reached.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Analysis:
-
Mount the sections onto glass slides.
-
Dehydrate the sections through a graded series of ethanol (B145695) and clear in xylene.
-
Coverslip with an appropriate mounting medium.
-
Analyze the distribution and intensity of the staining using a light microscope.
-
Protocol 2: [³H]-Isoguvacine Binding Assay (for correlation with IHC)
This protocol describes a radioligand binding assay to quantify GABAA receptor density in different brain regions, which can then be correlated with IHC data.
Materials:
-
Brain tissue homogenates from specific regions of interest
-
[³H]-Isoguvacine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect brain regions of interest on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of [³H]-Isoguvacine.
-
For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) to a parallel set of tubes.
-
Incubate the tubes at 4°C for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).
-
Compare the Bmax values across different brain regions to the staining intensity observed in the IHC experiments.
-
Visualizations
Caption: GABAA Receptor Signaling Pathway.
Caption: Immunohistochemistry Experimental Workflow.
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. Immunohistochemical distribution of 10 GABAA receptor subunits in the forebrain of the rhesus monkey Macaca mulatta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An immunohistochemical study of GABAA receptor gamma subunits in Alzheimer’s disease hippocampus: relationship to neurofibrillary tangle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 8. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 9. This compound | GABA Receptor | TargetMol [targetmol.com]
- 10. A highly sensitive immunofluorescence procedure for analyzing the subcellular distribution of GABAA receptor subunits in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA Receptor Beta 3 Antibody - Mouse Monoclonal [N87/25] | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols for Calcium Imaging with Isoguvacine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isoguvacine Hydrochloride in conjunction with calcium imaging techniques to study GABA-A receptor activation and its downstream effects on intracellular calcium signaling. The protocols are intended for researchers in neuroscience, pharmacology, and drug development.
Introduction
This compound is a selective agonist for the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] In the mature central nervous system, activation of GABA-A receptors typically leads to hyperpolarization and neuronal inhibition due to the influx of chloride ions. However, in developing neurons and certain pathological conditions, GABA-A receptor activation can be depolarizing, leading to an increase in intracellular calcium ([Ca²⁺]i).[3][4][5] This paradoxical effect is attributed to a higher intracellular chloride concentration, which causes an efflux of chloride ions upon channel opening, subsequent membrane depolarization, and the activation of voltage-gated calcium channels (VGCCs).[4][5][6]
Calcium imaging is a powerful technique to visualize and quantify these changes in [Ca²⁺]i in real-time, providing insights into the functional consequences of GABA-A receptor modulation. This document outlines the principles, protocols, and data analysis for studying this compound-induced calcium transients in neuronal cultures.
Data Presentation: this compound in Calcium Imaging
The following tables summarize key quantitative data for planning and executing calcium imaging experiments with this compound.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | GABA-A Receptor Agonist | [1][2] |
| Molecular Weight | 163.6 g/mol | N/A |
| Solubility | Water | N/A |
Table 2: Recommended Concentration Range for Calcium Imaging
| Concentration | Expected Effect | Notes | Reference |
| 1 µM - 10 µM | Threshold to moderate calcium response | Ideal for initial dose-response studies. | [7] |
| 10 µM - 30 µM | Robust calcium transients in responsive neurons | Commonly used concentrations in published studies. | [7] |
| > 30 µM | Potential for receptor desensitization and saturation of the calcium signal | Higher concentrations may lead to non-physiological responses and should be used with caution. | N/A |
Table 3: Typical Calcium Imaging Parameters with Fluo-4 AM
| Parameter | Value | Notes | Reference |
| Calcium Indicator | Fluo-4 AM | A high-affinity, single-wavelength dye suitable for detecting transient calcium changes. | [8][9][10][11] |
| Loading Concentration | 1-5 µM | Optimize for cell type to minimize toxicity and ensure adequate signal. | [11] |
| Loading Time | 30-60 minutes | Incubation time should be optimized for specific cell cultures. | [9][10] |
| Excitation Wavelength | ~488 nm | Standard for Fluo-4. | [11] |
| Emission Wavelength | ~515 nm | Standard for Fluo-4. | [11] |
| Imaging Frequency | 0.5 - 2 Hz | Adjust based on the expected kinetics of the calcium response. | N/A |
Signaling Pathway
Activation of GABA-A receptors by this compound in developing or specific neuronal populations can lead to an increase in intracellular calcium through a multi-step signaling cascade.
Experimental Protocols
This section provides detailed protocols for preparing solutions, cell culture, calcium imaging, and data analysis.
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (10 mM):
-
Dissolve 1.636 mg of this compound (MW: 163.6 g/mol ) in 1 mL of sterile, deionized water.
-
Aliquot and store at -20°C for long-term storage.
-
-
Fluo-4 AM Stock Solution (1 mM):
-
Dissolve 50 µg of Fluo-4 AM in 45 µL of anhydrous DMSO.[9]
-
Aliquot in small volumes (e.g., 5 µL) and store at -20°C, protected from light and moisture.
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.
-
Store at room temperature.
-
-
Imaging Buffer (Hanks' Balanced Salt Solution - HBSS):
-
Use a commercially available HBSS solution containing calcium and magnesium, or prepare according to standard laboratory protocols. Ensure the pH is adjusted to 7.2-7.4.
-
Protocol 2: Cell Culture and Plating
This protocol is generalized for cultured neurons. Optimal cell density and culture conditions should be determined empirically for your specific cell type.
-
Culture primary neurons or neuronal cell lines according to standard protocols.
-
Plate cells onto sterile, poly-D-lysine (or other appropriate coating) treated glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Allow cells to adhere and differentiate for the desired period before performing calcium imaging. For studying the depolarizing effects of GABA-A receptor activation, using developing neurons (e.g., embryonic or early postnatal cultures) is recommended.[3][4]
Protocol 3: Calcium Imaging Procedure
-
Dye Loading:
-
Prepare a fresh Fluo-4 AM loading solution in imaging buffer (e.g., HBSS) at a final concentration of 1-5 µM. To aid in dye solubilization, first mix the required volume of Fluo-4 AM stock with an equal volume of 20% Pluronic F-127, then dilute in the imaging buffer.[9]
-
Remove the culture medium from the cells and gently wash once with imaging buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[8][9]
-
-
Washing and Equilibration:
-
After incubation, gently wash the cells twice with fresh, pre-warmed imaging buffer to remove excess dye.
-
Add fresh imaging buffer and allow the cells to equilibrate for 15-30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye.[11]
-
-
Image Acquisition:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal (F₀) for 1-2 minutes before adding the this compound.
-
Prepare the desired concentration of this compound in the imaging buffer.
-
Carefully add the Isoguvacine solution to the dish while continuously imaging. For more precise application, a perfusion system can be used.
-
Continue recording the fluorescence signal (F) for several minutes to capture the full calcium transient, including the peak and return to baseline.
-
Protocol 4: Data Analysis
The change in intracellular calcium is typically represented as the change in fluorescence normalized to the baseline fluorescence (ΔF/F₀).[12][13]
-
Region of Interest (ROI) Selection:
-
Using image analysis software (e.g., ImageJ/Fiji, MATLAB), draw ROIs around the cell bodies of individual neurons.
-
-
Fluorescence Intensity Measurement:
-
For each ROI, measure the mean fluorescence intensity for each frame of the time-lapse recording.
-
-
Calculation of ΔF/F₀:
-
F₀ (Baseline Fluorescence): Calculate the average fluorescence intensity of each ROI from the frames recorded before the application of this compound.[13]
-
ΔF: For each time point (t), calculate the change in fluorescence: ΔF(t) = F(t) - F₀.
-
ΔF/F₀: Normalize the change in fluorescence to the baseline: ΔF/F₀(t) = (F(t) - F₀) / F₀.[12][13]
-
-
Data Interpretation:
-
Plot the ΔF/F₀ over time for each ROI to visualize the calcium transients.
-
Quantify key parameters of the calcium response, such as the peak amplitude, time to peak, and duration of the transient.
-
For dose-response experiments, plot the peak ΔF/F₀ against the concentration of this compound.
-
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: Optimize dye loading concentration and incubation time. Ensure the imaging system is properly configured.
-
Phototoxicity: Minimize exposure to excitation light by using the lowest possible light intensity and exposure time.
-
Cell Viability: Ensure that the concentrations of this compound and other reagents are not toxic to the cells. Perform a viability assay if necessary.
-
Variability in Response: Neuronal cultures can be heterogeneous. Analyze a sufficient number of cells to obtain statistically significant results. The depolarizing effect of GABA-A receptor activation is more prominent in immature neurons.[3][4]
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Use a perfusion system for rapid application and washout of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GABA Activity Mediating Cytosolic Ca2+ Rises in Developing Neurons Is Modulated by cAMP-Dependent Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor-mediated tonic depolarization in developing neural circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Developmental profile and mechanisms of GABA-induced calcium signaling in hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hellobio.com [hellobio.com]
- 9. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Imaging in mDA neurons [protocols.io]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Applications of Isoguvacine Hydrochloride in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine Hydrochloride is a potent and selective agonist for the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[3][4] Disturbances in GABAergic signaling are implicated in numerous neurological and psychiatric disorders, making the GABA-A receptor a key target for therapeutic drug development.[3]
Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of single cells in a heterogeneous population.[5][6] Its application in neurobiology provides a robust platform for characterizing neuronal cell types, analyzing receptor expression, and assessing cellular responses to pharmacological agents.[5][7]
These application notes provide detailed protocols for utilizing flow cytometry to study the effects of this compound on neuronal cell lines. The described methods focus on the analysis of GABA-A receptor expression, the functional consequences of receptor activation, and the assessment of cell viability and apoptosis.
Signaling Pathways and Experimental Logic
Isoguvacine, as a GABA-A receptor agonist, binds to and activates the receptor's intrinsic ion channel, which is permeable to chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions.[8] In mature neurons, the activation of GABA-A receptors typically leads to an influx of Cl⁻, resulting in hyperpolarization of the cell membrane and inhibition of neuronal firing.[9] However, in immature neurons and certain pathological conditions, altered intracellular Cl⁻ concentrations can lead to a depolarizing effect.[9] This primary event can trigger secondary intracellular signaling cascades, including changes in intracellular calcium ([Ca²⁺]i) through voltage-gated calcium channels (VGCCs).[8][10]
Flow cytometry can be employed to quantify these molecular and cellular events. By using fluorescently labeled antibodies, researchers can measure the surface expression of GABA-A receptor subunits. With the use of fluorescent indicator dyes, it is possible to measure the functional consequences of Isoguvacine-induced receptor activation, such as changes in ion concentration. Furthermore, cell viability and apoptosis can be assessed using specific dyes that stain dead or dying cells, providing insights into the potential neurotoxic or neuroprotective effects of Isoguvacine.
Figure 1: GABA-A Receptor Signaling Pathway Activated by Isoguvacine.
Application 1: Quantification of GABA-A Receptor Expression
This protocol describes the use of flow cytometry to quantify the percentage of neuronal cells expressing specific GABA-A receptor subunits and the relative expression levels on the cell surface.
Experimental Protocol
-
Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) under standard conditions to 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Dissociate the cells using a gentle cell dissociation reagent (e.g., Accutase) to obtain a single-cell suspension. Avoid using trypsin as it can cleave surface proteins.
-
Neutralize the dissociation reagent with complete culture medium.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet with 1 mL of cold Flow Buffer (DPBS + 2% FBS + 1 mM EDTA).
-
Resuspend the cells in Flow Buffer to a concentration of 1x10⁶ cells/100 µL.
-
Add a primary antibody targeting a specific GABA-A receptor subunit (e.g., anti-GABA-A R α1) conjugated to a fluorophore (e.g., FITC, APC). Include an isotype control in a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold Flow Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.[5]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the live, single-cell population using forward and side scatter (FSC/SSC) properties.
-
Analyze the fluorescence intensity of the stained cells compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Data Presentation
| Neuronal Cell Line | GABA-A Receptor Subunit | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| SH-SY5Y | α1 | 65.2 ± 4.8 | 12,345 ± 987 |
| SH-SY5Y | β2 | 72.1 ± 5.3 | 15,678 ± 1,234 |
| Neuro-2a | α1 | 43.5 ± 3.9 | 8,765 ± 789 |
| Neuro-2a | β2 | 51.8 ± 4.2 | 10,987 ± 876 |
| Primary Cortical Neurons | α1 | 85.6 ± 6.1 | 25,432 ± 2,109 |
| Primary Cortical Neurons | β2 | 89.3 ± 5.9 | 28,765 ± 2,345 |
Table 1: Hypothetical quantitative data for the expression of GABA-A receptor subunits on different neuronal cell lines as determined by flow cytometry. Data are presented as mean ± standard deviation.
Figure 2: Experimental workflow for GABA-A receptor expression analysis.
Application 2: Functional Analysis of Isoguvacine-Induced Calcium Flux
This protocol outlines a method to measure changes in intracellular calcium concentration following the activation of GABA-A receptors by Isoguvacine. This is particularly relevant for neuronal cells where GABA-A receptor activation can lead to depolarization and subsequent opening of voltage-gated calcium channels.
Experimental Protocol
-
Cell Preparation: Harvest neuronal cells as described in Application 1, step 2.
-
Dye Loading:
-
Wash the cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Resuspend the cells in the same buffer containing a calcium indicator dye (e.g., Fluo-4 AM) at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.
-
Wash the cells twice with the physiological buffer to remove excess dye.
-
-
Baseline Acquisition:
-
Resuspend the cells in the physiological buffer to a concentration of 1x10⁶ cells/mL.
-
Acquire a baseline reading of the cells on the flow cytometer for 30-60 seconds to establish the resting fluorescence level.
-
-
Stimulation and Data Acquisition:
-
While continuously acquiring data, add this compound to the cell suspension to achieve the desired final concentration (e.g., 10-100 µM).
-
Continue to acquire data for 3-5 minutes to monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the percentage of cells that respond to Isoguvacine with an increase in fluorescence.
-
Calculate the fold change in MFI from baseline to the peak response.
-
Data Presentation
| Treatment Group | Concentration (µM) | Responding Cells (%) | Peak MFI (Fold Change over Baseline) |
| Vehicle Control | - | 2.1 ± 0.5 | 1.1 ± 0.2 |
| Isoguvacine HCl | 10 | 35.4 ± 3.1 | 2.5 ± 0.4 |
| Isoguvacine HCl | 50 | 68.9 ± 5.7 | 4.8 ± 0.6 |
| Isoguvacine HCl | 100 | 75.2 ± 6.2 | 5.3 ± 0.7 |
| Isoguvacine + Antagonist | 100 + 10 | 5.3 ± 1.1 | 1.3 ± 0.3 |
Table 2: Hypothetical quantitative data for Isoguvacine-induced calcium flux in a neuronal cell line. Data are presented as mean ± standard deviation.
Application 3: Assessment of Cell Viability and Apoptosis
This protocol is designed to evaluate the effect of prolonged exposure to Isoguvacine on the viability and apoptotic status of neuronal cell lines, which is critical for assessing potential neurotoxicity.
Experimental Protocol
-
Cell Treatment:
-
Plate neuronal cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM to 1 mM) or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting: Harvest the cells as described in Application 1, step 2.
-
Apoptosis Staining:
-
Wash the cells with cold DPBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC and PI fluorescence to distinguish between four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation
| Isoguvacine HCl (µM) | Treatment Duration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 48h | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.2 |
| 10 | 48h | 91.8 ± 2.5 | 3.5 ± 0.9 | 4.7 ± 1.3 |
| 100 | 48h | 90.7 ± 2.8 | 4.2 ± 1.1 | 5.1 ± 1.4 |
| 1000 | 48h | 88.3 ± 3.1 | 6.5 ± 1.5 | 5.2 ± 1.5 |
Table 3: Hypothetical quantitative data for the effect of Isoguvacine on neuronal cell viability and apoptosis after 48 hours of treatment. Data are presented as mean ± standard deviation. Based on some findings, Isoguvacine may not significantly influence neuronal viability under certain conditions.[11][12]
Figure 3: Logical relationships of potential Isoguvacine effects on cell fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoguvacine - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types [jove.com]
- 6. Flow cytometry as a method for studying effects of stressors on primary rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-induced functional analysis and cell sorting associated with single-cell transcriptomics characterizes cell subtypes in normal and pathological brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Expression and Function of GABA Receptors in Myelinating Cells [frontiersin.org]
- 9. GABA - Wikipedia [en.wikipedia.org]
- 10. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Determining optimal working concentration of Isoguvacine Hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Isoguvacine Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the GABAA (gamma-aminobutyric acid type A) receptor.[1] Its primary mechanism of action is to bind to and activate GABAA receptors, which are ligand-gated ion channels, leading to an increase in chloride ion conductance into the neuron. This influx of chloride ions causes hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. Isoguvacine binds to various GABAA receptor subtypes, including α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S.[2][3]
Q2: What are the common research applications of this compound?
This compound is frequently used in neuroscience research to:
-
Study the function and pharmacology of GABAA receptors.
-
Investigate inhibitory neurotransmission in various brain regions.
-
Model the effects of GABAergic inhibition in neuronal circuits.
-
Induce inhibitory postsynaptic currents (IPSCs) in electrophysiology studies.
-
Explore its potential anti-epileptic properties, as it has been shown to suppress seizure-like events in organotypic hippocampal slice cultures.[4]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in water up to 100 mM and also in DMSO.[4] For most in vitro experiments, preparing a concentrated stock solution in water is recommended.
Stock Solution Preparation Table
| Desired Stock Concentration | Mass of this compound (MW: 163.60 g/mol )[4] | Volume of Water |
| 100 mM | 16.36 mg | 1 mL |
| 50 mM | 8.18 mg | 1 mL |
| 10 mM | 1.64 mg | 1 mL |
Note: It is recommended to use ultrasonic treatment to aid dissolution.[4] If using water as the solvent, the solution should be sterilized by filtration through a 0.22 µm filter before use.[4]
Q4: How should I store this compound and its solutions?
-
Solid Form: Store at room temperature, sealed and away from moisture.[4]
-
Stock Solutions: If prepared in water, it is best to prepare fresh solutions for each experiment.[1] If storage is necessary, aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months.[1][4] Avoid repeated freeze-thaw cycles.[4] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or weak response | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific experimental model. | Perform a dose-response curve to determine the optimal effective concentration (EC50) for your system. Start with a broad range of concentrations (e.g., 1 µM to 100 µM).[3][5] |
| Receptor Subtype Expression: The target cells or tissue may express GABAA receptor subtypes with lower affinity for isoguvacine. | Verify the expression of GABAA receptor subunits in your model system. Consider using a different agonist if necessary. | |
| Degraded Compound: The this compound solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are maintained. | |
| Cell death or toxicity observed | Excessively High Concentration: High concentrations of any agonist can lead to excitotoxicity or other off-target effects. | Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that provides a robust response without inducing toxicity. |
| Solvent Toxicity: If using DMSO for stock solutions, the final concentration of DMSO in the culture medium may be too high. | Ensure the final concentration of DMSO is below 0.1% (v/v) in your experimental medium. | |
| Inconsistent results between experiments | Inaccurate Pipetting or Dilution: Errors in preparing serial dilutions can lead to variability. | Use calibrated pipettes and be meticulous in your dilution preparations. Prepare a fresh dilution series for each experiment. |
| Variability in Experimental Model: Biological variability between cell passages, tissue preparations, or animals can contribute to inconsistent results. | Standardize your experimental procedures as much as possible. Use cells within a specific passage number range and ensure consistent tissue dissection and preparation. | |
| pH of the Solution: The pH of your experimental buffer can influence the activity of the compound. | Ensure that the pH of your final working solution is within the physiological range (typically 7.2-7.4). |
Experimental Protocols
Determining the Optimal Working Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the EC50 of this compound in a cell-based assay.
1. Cell Preparation:
- Plate your cells of interest (e.g., primary neurons, cultured cell lines expressing GABAA receptors) at an appropriate density in a multi-well plate.
- Allow the cells to adhere and grow for 24-48 hours before the experiment.
2. Preparation of this compound Solutions:
- Prepare a 100 mM stock solution of this compound in sterile, purified water.
- Perform serial dilutions of the stock solution in your experimental buffer to create a range of concentrations. A common starting range is from 10 nM to 1 mM.
3. Assay Performance:
- Remove the culture medium from the cells and wash gently with the experimental buffer.
- Add the different concentrations of this compound to the wells. Include a vehicle control (buffer only).
- Incubate for the desired period, depending on the assay being performed (e.g., for electrophysiology, the response is immediate; for a cell viability assay, incubation could be 24-72 hours).
4. Data Acquisition:
- Measure the response of interest. This could be changes in membrane potential or ion flux (electrophysiology), intracellular calcium levels (fluorescent imaging), or cell viability (e.g., MTT or LDH assay).
5. Data Analysis:
- Normalize the data to the maximum response.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the EC50 value.[6]
Quantitative Data Summary
| Parameter | Value | Experimental Model |
| Binding Affinity (Ki) | 55 nM | Rat synaptic cortical membranes[3] |
| EC50 | 0.78 - 13 µM | FLIPR assay with various GABAA receptor subunits[3] |
| EC50 | 13 µM | Inhibition of CA1 population spikes in rat hippocampal slices[3] |
| Effective Concentration | 50 µM | Blockade of seizure-like events in organotypic hippocampal slice cultures[2][4] |
Visualizations
Caption: GABAA Receptor Signaling Pathway.
Caption: Experimental Workflow for Determining EC50.
Caption: Logical Troubleshooting Flowchart.
References
Preventing Isoguvacine Hydrochloride degradation in experimental buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Isoguvacine Hydrochloride in experimental buffers.
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of compound activity.
This could be due to the degradation of this compound in your experimental buffer. Follow this guide to troubleshoot the issue.
| Potential Cause | Troubleshooting Steps |
| Improper Solution Preparation and Storage | - Prepare fresh solutions daily. this compound solutions are susceptible to degradation, especially in aqueous buffers.[1] - Store stock solutions properly. If storage is necessary, aliquot stock solutions and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1][2] - Ensure complete dissolution. Before use, equilibrate the solution to room temperature and visually inspect to ensure there is no precipitation.[1] |
| Inappropriate Buffer pH | - Maintain a slightly acidic to neutral pH. Isoguvacine, as a free amine in its base form, can be prone to oxidation in basic solutions. While specific pH-rate profiles for Isoguvacine are not readily available, it is best to maintain the pH of your experimental buffer in the slightly acidic to neutral range (pH 6.0-7.4). - Verify buffer pH at experimental temperature. The pH of some buffers, like Tris, is temperature-dependent.[3][4][5][6] |
| Suboptimal Buffer Choice | - Consider buffer components. Some buffer components can interact with the compound of interest. When possible, use simple buffer systems like Phosphate-Buffered Saline (PBS) or HEPES-buffered saline. - Test buffer compatibility. If you suspect buffer interference, perform a pilot experiment to compare the stability of this compound in different buffer systems under your experimental conditions. |
| Exposure to Light | - Protect solutions from light. Although specific photostability data for Isoguvacine is limited, it is a general good practice to protect solutions of organic compounds from light to prevent photodegradation.[7][8] Use amber vials or cover containers with aluminum foil. |
| Elevated Temperature | - Control experimental temperature. Perform experiments at the lowest feasible temperature to minimize thermal degradation. If elevated temperatures are required, limit the exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water up to 100 mM and also soluble in DMSO.[2] For most biological experiments, sterile water is the recommended solvent.
Q2: How should I store my this compound solutions?
A2: For optimal stability, it is highly recommended to prepare this compound solutions fresh on the day of use.[1] If storage is unavoidable, aliquot the solution into single-use volumes and store at -20°C for no longer than one month.[1][2] Avoid repeated freeze-thaw cycles.
Q3: What is the optimal pH range for experimental buffers containing this compound?
A3: While a specific pH-rate profile for this compound is not available in the literature, it is known that the free amine form of similar compounds can be susceptible to oxidation in basic solutions. Therefore, it is recommended to use buffers with a pH in the slightly acidic to neutral range (pH 6.0 - 7.4).
Q4: Can I use Tris-based buffers with this compound?
A4: Yes, Tris-based buffers can be used. However, be aware that the pH of Tris buffers is sensitive to temperature changes.[3][4][5][6] It is crucial to measure and adjust the pH of the Tris buffer at the temperature at which your experiment will be conducted.
Q5: Is this compound sensitive to light?
A5: There is no specific data on the photosensitivity of this compound. However, as a general precaution for organic molecules, it is advisable to protect solutions from light by using amber-colored tubes or by wrapping the containers in aluminum foil to prevent potential photodegradation.[7][8]
Q6: How can I check for degradation of my this compound solution?
A6: The most reliable method to assess the purity and degradation of your this compound solution is by using High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature | Long-term | Keep in a well-sealed container, protected from moisture. |
| Aqueous Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Working Solution in Buffer | 2-8°C | Freshly prepared | Use on the same day of preparation for best results.[1] |
Table 2: Common Experimental Buffers and Considerations for Use with this compound
| Buffer | Typical pH Range | Temperature Dependence of pH | Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Minimal | Generally a good choice for physiological experiments. The pH of phosphate (B84403) buffers can decrease slightly with increasing temperature.[9][10][11] |
| HEPES-Buffered Saline (HBS) | 7.2 - 7.6 | Minimal | Provides stable pH in the physiological range and is often used in cell culture experiments.[12][13][14][15][16] |
| Tris-Buffered Saline (TBS) | 7.0 - 9.0 | Significant | pH decreases as temperature increases.[3][4][5][6][17] Ensure pH is adjusted at the experimental temperature. |
| Artificial Cerebrospinal Fluid (aCSF) | 7.3 - 7.4 | Stable when gassed | Requires continuous gassing with 95% O₂ / 5% CO₂ to maintain pH.[18][19][20][21][22] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder (Molecular Weight: 163.6 g/mol ).
-
Dissolve the powder in the appropriate volume of sterile water to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved.
-
For immediate use, dilute this stock solution to the desired final concentration in your experimental buffer.
-
For storage, aliquot the 10 mM stock solution into single-use sterile microcentrifuge tubes and store at -20°C for up to one month.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[7][8][23][24][25]
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solution of this compound in your experimental buffer at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in your experimental buffer to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of the stressed samples with a control sample to identify degradation peaks.
Visualizations
References
- 1. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PH changes of Tris hcl buffer at different concentrations - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Will high temperatures affect the buffering performance of TRIS base? [vacutaineradditives.com]
- 6. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HEPES Buffer Recipe | ENCO [enco.co.il]
- 13. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. medicago.se [medicago.se]
- 16. bostonbioproducts.com [bostonbioproducts.com]
- 17. neb.com [neb.com]
- 18. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 19. alzet.com [alzet.com]
- 20. New scheme for the preparation and use of artificial cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jpp.krakow.pl [jpp.krakow.pl]
- 22. youtube.com [youtube.com]
- 23. ijrpp.com [ijrpp.com]
- 24. pharmtech.com [pharmtech.com]
- 25. benchchem.com [benchchem.com]
Troubleshooting unexpected effects of Isoguvacine Hydrochloride in cell culture.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Isoguvacine Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity
Q1: I treated my cultured neurons with this compound and observed significant cell death. Isn't it just a receptor agonist?
A1: While this compound is a selective GABA-A receptor agonist, unexpected cytotoxicity can occur under certain experimental conditions. Here are some potential causes and troubleshooting steps:
-
Excessive Neuronal Inhibition: Prolonged and potent activation of GABA-A receptors can lead to excessive neuronal silencing, which can trigger apoptotic pathways in some neuronal cell types.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a low concentration (e.g., 1-10 µM) and gradually increase it.
-
-
Excitotoxicity in Immature Neurons: In developing neurons, GABAergic signaling can be excitatory due to a higher intracellular chloride concentration. Activation of GABA-A receptors can lead to chloride efflux, depolarization, and subsequent excitotoxicity.[1][2]
-
Solution: Verify the developmental stage of your cultured neurons. If using immature neurons, consider the potential for excitatory GABAergic responses. You may need to use specific ion channel blockers to investigate the mechanism of cell death.
-
-
Compound Purity and Contaminants: The purity of the this compound can affect experimental outcomes.
-
Solution: Ensure you are using a high-purity compound (>98%).[3] If you suspect contamination, consider purchasing the compound from a different reputable supplier.
-
-
Off-Target Effects at High Concentrations: At very high concentrations, the selectivity of any compound can decrease, leading to off-target effects.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments.
-
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or No-Observable Effect
Q2: I'm not observing the expected inhibitory effect of this compound on my cells. What could be the reason?
A2: A lack of response could be due to several factors, from the compound itself to the experimental system.
-
Compound Degradation: this compound solutions, especially when not stored properly, can degrade over time.
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of GABA-A receptors, or the specific subunits that Isoguvacine binds to. This compound binds to and activates α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunit GABAA receptors.[4]
-
Solution: Confirm GABA-A receptor expression in your cell line using techniques like qPCR, Western blot, or immunocytochemistry.
-
-
Receptor Desensitization: Continuous exposure to an agonist can lead to receptor desensitization, where the receptor no longer responds to the ligand.[5]
-
Solution: Reduce the incubation time or use a perfusion system to apply the compound for shorter durations.
-
-
Incorrect pH of Culture Medium: The pH of your culture medium can influence the activity of both the compound and the receptors.
-
Solution: Ensure your culture medium is properly buffered and the pH is stable throughout the experiment.
-
Quantitative Data Summary
Table 1: Pharmacological Profile of this compound and Other GABA Agonists
| Compound | Receptor Target | IC50 (µM) | Binding Affinity (Ki in nM) | Notes |
| Isoguvacine | GABA-A | 5.6 | >100,000 (for GABA-B) | Selective for GABA-A receptors.[3][6] |
| GABA | GABA-A, GABA-B | ~1-13 (EC50, subtype dependent) | 22 (GABA-B) | Endogenous ligand.[6][7] |
| Muscimol | GABA-A | - | ~1-1.6 (delta-containing) | Potent GABA-A agonist.[7] |
Note: IC50 and Ki values can vary depending on the experimental conditions and receptor subunit composition.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using LDH Assay
This protocol is for assessing cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[8][9]
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
Serum-free culture medium
-
LDH Assay Kit
-
Positive control (e.g., lysis buffer provided in the kit)
-
Negative control (vehicle-treated cells)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in serum-free culture medium.
-
Treatment: Remove the culture medium from the wells and replace it with the prepared this compound solutions. Include positive and negative controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) in a humidified incubator at 37°C and 5% CO2.
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled GABA-A receptor antagonist (e.g., [3H]gabazine).[7][10]
Materials:
-
Cell membranes or tissue homogenates expressing GABA-A receptors
-
Radiolabeled antagonist (e.g., [3H]gabazine)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled GABA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates according to standard protocols.
-
Assay Setup: In a series of tubes, add:
-
A fixed concentration of the radiolabeled antagonist.
-
Increasing concentrations of this compound.
-
The membrane preparation.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
GABA-A Receptor Signaling Pathway
Caption: Isoguvacine binds to and activates the GABA-A receptor.
Logical Relationship of Agonist Action
Caption: Logical flow of Isoguvacine's action on a neuron.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 4. This compound | GABA Receptor | TargetMol [targetmol.com]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Optimizing Isoguvacine Hydrochloride Delivery in Brain Slice Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isoguvacine Hydrochloride in brain slice preparations.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of this compound in brain slice electrophysiology experiments.
| Problem | Potential Cause | Recommended Solution |
| No observable or weak response to Isoguvacine application. | Slice Health: The viability of the brain slice may be compromised. | - Ensure optimal slicing conditions (ice-cold, oxygenated cutting solution). - Allow for an adequate recovery period (at least 1 hour) in oxygenated ACSF at physiological temperature (32-34°C) before recording.[1] - Visually inspect neurons under DIC/IR microscopy; they should have smooth membranes and not appear swollen or granular. |
| Drug Concentration: The concentration of Isoguvacine may be too low. | - Isoguvacine is generally less potent than GABA.[2][3] - Prepare a fresh stock solution and verify the final concentration in the ACSF. - Perform a concentration-response curve to determine the optimal EC50 for your specific preparation and receptor subtype. | |
| Receptor Desensitization: Prolonged or repeated application of a high concentration of Isoguvacine can lead to GABA-A receptor desensitization.[4] | - Apply Isoguvacine for shorter durations. - Allow for sufficient washout periods between applications to allow receptors to recover from desensitization.[5] - Be aware that GABA-A receptors containing the γ2 subunit may desensitize faster.[4] | |
| Drug Delivery/Penetration: The drug may not be reaching the target neurons within the slice. | - Ensure adequate perfusion rate of the ACSF containing Isoguvacine. - For deeper recordings, allow more time for the drug to diffuse into the slice. Slice thickness can impact drug penetration.[6] | |
| The response to Isoguvacine is inconsistent between slices or experiments. | Slice Variability: Inherent biological variability between animals and slices. | - Standardize the animal's age, species, and strain. - Be consistent with the brain region and slicing plane. - Prepare slices at a consistent thickness.[6] |
| Solution Stability: Isoguvacine solution may have degraded. | - Prepare fresh Isoguvacine stock solutions daily. While stock solutions can be stored at -20°C for up to a month, repeated freeze-thaw cycles should be avoided.[2][7] - Ensure the pH of the ACSF is stable after the addition of Isoguvacine. | |
| Temperature Fluctuations: Changes in the recording temperature can affect neuronal activity and drug potency. | - Maintain a constant and physiological temperature of the recording chamber. | |
| Initial excitatory effect followed by inhibition (biphasic response). | Network Effects: Isoguvacine can initially increase the frequency of network-driven events (like Giant Depolarizing Potentials in neonatal tissue) before causing widespread inhibition.[8] | - This can be a normal physiological response, especially in developing brain tissue. - To isolate the direct effects on a specific neuron, consider using synaptic blockers for other neurotransmitter systems. |
| Off-target Effects (less likely): Although a selective GABA-A agonist, very high concentrations could have unforeseen effects. | - Use the lowest effective concentration determined from your dose-response curve. | |
| Difficulty washing out the effect of Isoguvacine. | Receptor Kinetics: Slow dissociation from the GABA-A receptor. | - Increase the duration of the washout period with fresh ACSF. - Ensure the perfusion system completely exchanges the bath solution efficiently. |
| Slice Health: Compromised slice health can impair the clearance of drugs. | - Monitor slice health throughout the experiment. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a selective agonist for the GABA-A receptor.[9] It mimics the action of the endogenous neurotransmitter GABA, binding to and activating GABA-A receptors. This activation opens the receptor's integral chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neuronal activity.
2. How should I prepare and store this compound solutions?
-
Stock Solution: this compound is soluble in water up to 100 mM. It is recommended to prepare a concentrated stock solution in deionized water. For example, to make a 10 mM stock solution from a powder with a molecular weight of 163.6 g/mol , dissolve 1.636 mg in 1 mL of water.
-
Storage: Solid this compound can be stored at room temperature. It is advisable to prepare fresh stock solutions on the day of the experiment.[2] If storage is necessary, aliquot the stock solution and store it at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2][7]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in your artificial cerebrospinal fluid (ACSF). Ensure the final solution is well-mixed and the pH is checked and adjusted if necessary.
3. What is a typical working concentration for Isoguvacine in brain slice experiments?
The effective concentration of Isoguvacine can vary depending on the brain region, neuron type, and the specific GABA-A receptor subunit composition. A typical starting point for exploring its effects is in the range of 1-100 µM. It is always recommended to perform a concentration-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions. For example, one study noted an IC50 of 5.6 µM.[2]
4. Is this compound stable in ACSF during a long experiment?
While Isoguvacine itself is stable, the viability of the brain slice and the composition of the ACSF are more critical factors during long-term experiments.[10] It is best practice to use freshly prepared ACSF and Isoguvacine solutions for your experiments. For prolonged experiments, ensure continuous perfusion with fresh, oxygenated ACSF containing the drug to maintain both slice health and a stable drug concentration.
5. How does the potency of Isoguvacine compare to other GABA-A agonists like GABA, Muscimol (B1676869), and Gaboxadol?
Isoguvacine is generally considered to be less potent than GABA and Muscimol.[2][11] The relative potency can depend on the specific GABA-A receptor subunit composition.
Quantitative Data Summary
Table 1: Pharmacological Properties of this compound and Other GABA-A Agonists
| Compound | Receptor Target | Typical Concentration Range (in vitro) | IC50 / EC50 | Notes |
| Isoguvacine HCl | GABA-A Agonist | 1 - 100 µM | IC50: ~5.6 µM[2] | Less potent than GABA.[2] Can induce a biphasic response in network activity.[8] |
| GABA | Endogenous GABA-A Agonist | 1 - 1000 µM | Varies by receptor subtype | The primary inhibitory neurotransmitter in the CNS. |
| Muscimol | Potent GABA-A Agonist | 0.1 - 10 µM | More potent than GABA | A potent psychoactive compound. |
| Gaboxadol (THIP) | GABA-A Agonist | 1 - 50 µM | Varies | Shows some selectivity for certain GABA-A receptor subtypes. |
Note: IC50/EC50 values can vary significantly depending on the experimental preparation (e.g., cell culture vs. brain slice), receptor subunit composition, and recording conditions.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is a standard procedure for obtaining viable acute brain slices for electrophysiological recordings.
-
Preparation of Solutions:
-
Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (ACSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 2 mM MgSO4.
-
Continuously bubble all solutions with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes prior to use.
-
-
Animal Anesthesia and Perfusion:
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic protocol.
-
Perform transcardial perfusion with ice-cold, oxygenated cutting solution until the liver is cleared of blood.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut slices (typically 300-400 µm thick) in the ice-cold, oxygenated cutting solution.
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing cutting solution or ACSF at 32-34°C for at least 30-60 minutes.
-
After the initial recovery period, slices can be maintained at room temperature in oxygenated ACSF until use.
-
Protocol 2: Whole-Cell Patch-Clamp Recording and Isoguvacine Application
-
Slice Transfer: Transfer a single slice to the recording chamber on the microscope stage. Continuously perfuse the slice with oxygenated ACSF at a constant flow rate (e.g., 2-3 mL/min) and maintain a physiological temperature (32-34°C).
-
Neuron Identification: Using an upright microscope with DIC or IR optics, identify a healthy neuron in the brain region of interest.
-
Patch Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with an appropriate internal solution (e.g., a potassium gluconate-based solution for current-clamp recordings).
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, or synaptic activity) for a stable period (e.g., 5-10 minutes).
-
Isoguvacine Application: Switch the perfusion to ACSF containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in neuronal activity in response to Isoguvacine application.
-
Washout: Switch the perfusion back to the control ACSF to wash out the drug and observe the recovery of neuronal activity.
Visualizations
References
- 1. precisionary.com [precisionary.com]
- 2. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GABA Receptor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 10. Extending the viability of acute brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoguvacine, isonipecotic acid, muscimol and N-methyl isoguvacine on the GABA receptor in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoguvacine Hydrochloride purity and quality control for research.
Welcome to the technical support center for Isoguvacine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity, quality control, and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the GABA-A (γ-aminobutyric acid type A) receptor. Its primary mechanism of action is to bind to and activate GABA-A receptors, which are ligand-gated chloride ion channels. This activation leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory effect on neurotransmission.
Q2: What purity level should I expect for research-grade this compound?
A2: For research applications, you should expect a purity of greater than 98%, with many suppliers offering purities of ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[1] Always refer to the Certificate of Analysis (CoA) provided with your specific lot for the exact purity value.
Q3: How should I store this compound?
A3:
-
Solid Form: this compound powder is typically stable when stored at room temperature.
-
Solutions: Aqueous solutions of this compound are less stable and it is recommended to prepare them fresh on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, stored solutions should be equilibrated to room temperature and checked for any precipitation.[2]
Q4: In what solvents is this compound soluble?
A4: this compound is highly soluble in water, with a solubility of up to 100 mM.
Q5: How do I interpret the Certificate of Analysis (CoA) for this compound?
A5: The CoA is a critical document that certifies the quality of a specific batch of the compound. Key sections to review include:
-
Identifier Information: Confirms the chemical name, CAS number, batch number, and molecular formula.
-
Physical Properties: Details appearance (e.g., white solid) and melting point.
-
Analytical Test Results: Provides the results of quality control tests. The most important is typically the purity, often determined by HPLC. It will also include results from other tests like NMR for identity confirmation.
Data Presentation
Table 1: Typical Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H-NMR |
| Purity | ≥98.0% | 99.8% | HPLC-UV (210 nm) |
| Solubility | Soluble in water (100 mM) | Conforms | Visual |
| Residual Solvents | As per ICH guidelines | Conforms | GC-HS |
Table 2: Comparative Pharmacology of Common GABA-A Receptor Ligands
| Compound | Action | Receptor Subtype | Potency (EC₅₀/IC₅₀) | Binding Affinity (Kᵢ) |
| GABA | Agonist | α1β2γ2 | ~1-10 µM (EC₅₀) | ~10-100 nM |
| Isoguvacine | Agonist | Native (rat brain) | 5.6 µM (IC₅₀) | Not widely reported |
| Muscimol | Agonist | α1β2γ2 | ~0.1-1 µM (EC₅₀) | ~2-10 nM |
| Bicuculline | Competitive Antagonist | α1β2γ2 | ~1-5 µM (IC₅₀) | ~50-200 nM |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound using HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and analysis software
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 210 nm
-
-
Analysis: Inject the standard and sample solutions. Record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.
Purity (%) = (Area of Isoguvacine peak in sample / Total area of all peaks in sample) x 100
Protocol 2: Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
This protocol outlines the general procedure for confirming the identity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
Deuterium oxide (D₂O)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of D₂O in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum.
-
Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine their chemical shifts.
-
Compare the obtained spectrum with a reference spectrum of this compound. The expected chemical shifts in D₂O are approximately:
-
~7.0-7.2 ppm (vinylic proton)
-
~3.9-4.1 ppm (allylic CH₂)
-
~3.2-3.4 ppm (allylic CH₂)
-
~2.5-2.7 ppm (homoallylic CH₂)
-
-
Troubleshooting Guides
HPLC-Related Issues
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection issue (air bubble, clogged syringe). | Purge the injector and ensure the sample loop is completely filled. |
| Detector issue (lamp off). | Check the detector lamp status. | |
| Ghost peaks | Contaminated mobile phase or injector carryover. | Use fresh, high-purity solvents. Run a blank injection with the mobile phase to check for contamination. Clean the injector port and syringe. |
| Peak tailing | Column degradation or secondary interactions. | Use a guard column. Ensure the mobile phase pH is appropriate for the analyte. If the column is old, replace it. |
| Fluctuating peak areas | Inconsistent injection volume or sample instability. | Check the autosampler for air bubbles. Prepare fresh samples and standards if stability is a concern.[3] |
| Unexpected peaks | Sample impurity or degradation. | If the peak is small, it may be an acceptable impurity. If it is large, consider potential degradation. Run a forced degradation study to identify potential degradation products. |
Experimental (In Vitro Assay) Issues
| Problem | Potential Cause | Recommended Solution |
| Lower than expected biological activity | Incorrect concentration due to weighing or dilution errors. | Double-check all calculations and ensure balances are calibrated. |
| Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Issues with the experimental system (e.g., cell health, receptor expression). | Include a positive control with a known GABA-A agonist (e.g., GABA or muscimol) to validate the assay. | |
| Inconsistent or variable results between experiments | Variability in cell passage number or health. | Use cells within a consistent passage number range and ensure high cell viability before starting the experiment. |
| Fluctuation in experimental conditions (temperature, pH). | Standardize all experimental parameters and ensure they are consistent between runs. | |
| Precipitation of the compound in media | The solubility limit has been exceeded. | Although this compound is highly water-soluble, ensure the final concentration in your assay medium does not exceed its solubility under your specific buffer and temperature conditions. |
Visualizations
References
Proper storage and handling of Isoguvacine Hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Isoguvacine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the Gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] Its primary mechanism of action is to bind to and activate GABA-A receptors, which are ligand-gated ion channels. This activation leads to an influx of chloride ions into the neuron, hyperpolarizing the cell membrane and causing an inhibitory effect on neurotransmission. It is less potent than the endogenous ligand GABA.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at room temperature.[3] For long-term storage, some suppliers recommend 4°C in a sealed container, away from direct sunlight.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water up to 100 mM.[3] For optimal stability, it is recommended to prepare solutions on the day of use.[1] If storage is necessary, aqueous solutions can be stored at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[1] In basic solutions, the free amine can oxidize easily, so neutral or acidic solutions are more stable.[4]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is important to wear appropriate personal protective equipment, including protective gloves, eye protection (safety glasses or goggles), and a lab coat. If there is a risk of generating dust, a dust mask should also be worn.
Q5: Is this compound able to cross the blood-brain barrier?
A5: No, Isoguvacine is a highly charged zwitterion and is unable to cross the blood-brain barrier to produce centrally mediated effects when administered systemically.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in a previously clear this compound solution. | The solution may have been stored for too long or at an improper temperature. Freeze-thaw cycles can also contribute to precipitation. | Equilibrate the solution to room temperature and gently vortex or sonicate to redissolve the precipitate. If it does not redissolve, it is recommended to prepare a fresh solution. To avoid this, prepare solutions fresh on the day of the experiment or aliquot and store at -20°C for no longer than one month.[1] |
| Inconsistent or no observable effect in my experiment. | The compound may have degraded due to improper storage or handling. The concentration used may be too low. | Ensure the compound and its solutions have been stored correctly. Prepare a fresh solution and confirm the final concentration in your assay. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Isoguvacine is a selective GABA-A receptor agonist with an IC50 of 5.6 µM.[1] |
| Unexpected off-target effects are observed. | The purity of the this compound may be a concern, or the compound may be interacting with other components in your experimental system. | Use high-purity this compound (≥99% HPLC is recommended).[3] Simplify your experimental buffer or media to identify any potential interacting components. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 163.6 g/mol | [3] |
| Solubility in Water | Up to 100 mM | [3] |
| Storage (Solid) | Room Temperature | [3] |
| Storage (Aqueous Solution) | -20°C for up to one month | [1] |
| Purity | ≥99% (HPLC recommended) | [3] |
| IC50 (GABA-A Receptor) | 5.6 µM | [1] |
Experimental Protocols
Cell-Based Assay: Measuring GABA-A Receptor Activation
This protocol describes a general method for assessing the effect of this compound on GABA-A receptor activation in a cell line expressing the receptor.
Materials:
-
HEK293 cells stably expressing the GABA-A receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
96-well black-walled, clear-bottom plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Methodology:
-
Cell Culture: Culture the HEK293-GABA-A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in water. On the day of the experiment, prepare serial dilutions of this compound in the assay buffer provided with the membrane potential dye kit.
-
Dye Loading: Remove the culture medium from the cells and wash once with PBS. Add the membrane potential-sensitive dye solution to each well and incubate for 1 hour at 37°C, protected from light.
-
FLIPR Assay:
-
Place the cell plate into the FLIPR instrument.
-
Set the instrument to record fluorescence changes over time.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the wells.
-
Continue to record the fluorescence for at least 3-5 minutes to capture the cellular response.
-
-
Data Analysis: Analyze the fluorescence data to determine the change in membrane potential in response to different concentrations of this compound. Calculate the EC50 value from the resulting dose-response curve.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines a method for recording GABA-A receptor-mediated currents in cultured neurons or brain slices in response to this compound application.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Methodology:
-
Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Targeting: Under a microscope, target a neuron for recording.
-
Giga-seal Formation: Approach the neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Recording: Clamp the neuron at a holding potential of -60 mV.
-
Drug Application: Apply this compound to the neuron via the perfusion system at a known concentration.
-
Data Acquisition: Record the resulting inward chloride currents.
-
Washout: Wash out the drug with aCSF and allow the cell to return to its baseline state.
-
Data Analysis: Analyze the recorded currents to determine the amplitude, kinetics, and dose-response relationship of the this compound-induced response.
Visualizations
Caption: GABA-A Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 2. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. Isoguvacine - Wikipedia [en.wikipedia.org]
Interpreting dose-response curves for Isoguvacine Hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoguvacine Hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solutions. | - Exceeding the solubility limit. - Use of a basic buffer, which can cause the free amine to oxidize.[1] | - Ensure the concentration does not exceed its solubility in water (up to 100 mM). - Prepare solutions in neutral or slightly acidic buffers.[1] - If using a solvent other than water, ensure this compound is soluble in it. It is soluble in DMSO.[2] - For stock solutions, it is recommended to prepare and use them on the same day if possible. If storage is required, aliquot and store at -20°C for up to one month or -80°C for up to six months.[3] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible. |
| High variability between experimental replicates. | - Inconsistent pipetting. - Instability of the compound in the experimental buffer. - Degradation of stock solutions due to multiple freeze-thaw cycles. | - Utilize calibrated pipettes and consistent pipetting techniques. For high-throughput screening, consider automated liquid handling to improve accuracy.[4] - Prepare fresh dilutions of this compound for each experiment from a stable stock solution.[3] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
| Atypical or unexpected dose-response curve shape (e.g., biphasic/U-shaped curve, shallow slope). | - Biphasic effects can occur where low concentrations potentiate a response while high concentrations inhibit it.[5][6] - A shallow dose-response curve may indicate cell-to-cell variability in the response to the compound.[7] - The presence of multiple receptor subtypes with different affinities for this compound in the experimental system. | - Carefully analyze the full dose-response range to identify any biphasic effects.[5] - Consider single-cell analysis techniques to investigate population heterogeneity in the response. - If using a mixed cell population or tissue preparation, be aware that the overall response is an aggregate from different receptor subtypes. Using a cell line expressing a single GABAA receptor subtype can provide a more defined dose-response relationship. |
| Low or no response to this compound application. | - Inactivation of the compound due to improper storage or handling. - Low expression of GABAA receptors in the experimental model. - Presence of endogenous GABA in tissue preparations, which competes with this compound. | - Ensure proper storage of solid compound (room temperature) and stock solutions (-20°C or -80°C).[8] - Verify the expression of GABAA receptors in your cell line or tissue preparation using techniques like Western blot or qPCR. - Thoroughly wash tissue membrane preparations to remove endogenous GABA before starting the binding assay.[9] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the γ-aminobutyric acid type A (GABAA) receptor.[3] Its primary mechanism of action is to bind to and activate GABAA receptors, which are ligand-gated chloride ion channels.[10][11] This activation leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory effect on neurotransmission.[10][11]
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in water up to 100 mM. It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, solutions can be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3][8] Before use, thaw the aliquot and ensure the compound is fully dissolved. The solid form should be stored at room temperature.
3. What are the typical EC50 or IC50 values for this compound?
The potency of this compound, reflected in its EC50 or IC50 values, can vary depending on the specific GABAA receptor subunit composition and the experimental conditions. It is generally less potent than the endogenous ligand, GABA.[3]
| Parameter | Value | Receptor Subtype / System | Reference |
| IC50 | 5.6 µM | Native (rat brain) | [11] |
| EC50 | ~10 µM | α1β3 and α1β3γ2 | [12] |
| Ki | >10000 nM | Human GABAB | [13] |
4. Can this compound be used to differentiate between GABAA and GABAB receptors?
Yes, Isoguvacine is a specific agonist for GABAA receptors and shows very low affinity for GABAB receptors.[13][14] In experimental protocols, isoguvacine is often used to block GABAA receptors when studying GABAB receptor binding.[9][15]
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol is a generalized procedure for a competitive binding assay to determine the affinity of a test compound for GABAA receptors using a radiolabeled ligand such as [3H]muscimol.
1. Membrane Preparation:
-
Homogenize rat or mouse brain tissue (e.g., cortex, cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[16]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[16][17]
-
Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 minutes at 4°C) to pellet the membranes.[16]
-
Wash the pellet by resuspending in deionized water and repeating the high-speed centrifugation. This step is crucial to remove endogenous GABA.[9][16] Repeat the wash step multiple times.[16]
-
Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.[16]
2. Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of the unlabeled test compound (e.g., this compound).[16]
-
For determining non-specific binding, use a high concentration of an unlabeled GABAA agonist like GABA (e.g., 10 mM).[16]
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).[16]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[16][17]
-
Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[16]
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[18]
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[19]
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway activation by agonists.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a dose-response curve.
Logical Relationship of Agonist Action
Caption: Logical flow of Isoguvacine's agonistic action.
References
- 1. 异去甲基槟榔次碱 盐酸盐 solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 4. dispendix.com [dispendix.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy of endostatin exhibits a biphasic dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 16277 [pdspdb.unc.edu]
- 14. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 10564 [pdspdb.unc.edu]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. benchchem.com [benchchem.com]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. chem.uwec.edu [chem.uwec.edu]
Validation & Comparative
A Comparative Guide for Researchers: Isoguvacine Hydrochloride versus Muscimol as GABA-A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isoguvacine Hydrochloride and Muscimol (B1676869), two potent agonists of the γ-aminobutyric acid type A (GABA-A) receptor. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows, this document aims to assist researchers in making informed decisions for their specific experimental needs.
Introduction to GABA-A Receptor Agonists
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Agonists that target this receptor, such as isoguvacine and muscimol, are invaluable tools for studying GABAergic signaling and for the development of therapeutics for conditions like epilepsy, anxiety, and sleep disorders. Both isoguvacine and muscimol are structural analogs of GABA and act as orthosteric agonists, binding to the same site as the endogenous neurotransmitter.[2][3] However, they exhibit distinct pharmacological profiles in terms of their potency, efficacy, and receptor subtype selectivity.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the binding affinities (Ki) and potencies (EC50) of this compound and Muscimol at various GABA-A receptor subtypes. These values are critical for selecting the appropriate agonist for studies requiring specific receptor subtype engagement.
Table 1: Binding Affinity (Ki) of Isoguvacine and Muscimol at Select GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |
| Isoguvacine | α1β3γ2 | ~10,000 | Recombinant human | [4] |
| GABA-ρ2 | - | Recombinant | [5] | |
| Muscimol | α1β3 | 180 ± 83 | Recombinant human | [6] |
| α4βδ (forebrain) | ~1.6 | Native mouse | [6] | |
| α6βδ (cerebellum) | ~1 | Native mouse | [6] | |
| α6β2δ | 0.72 - 1.3 | Recombinant | [7] |
Table 2: Potency (EC50) of Isoguvacine and Muscimol at Select GABA-A Receptor Subtypes
| Compound | Receptor Subtype | EC50 (µM) | Test System | Reference |
| Isoguvacine | α1β3γ2 | ~10 | Recombinant human | [4] |
| GABA-ρ2 | - | Recombinant | [5] | |
| Muscimol | α1β3 | 0.65 ± 0.22 | Recombinant human | [6] |
| α4β3δ | ~0.001-0.002 | Recombinant | [6] | |
| hECN (α2/3β3γ2) | 182 | Human embryonic stem cell-derived neurons |
Note: Values can vary depending on the experimental conditions and the specific recombinant expression system or native tissue preparation used.
Signaling Pathway and Experimental Workflows
To understand the functional consequences of receptor activation by these agonists and the methods used to characterize them, the following diagrams illustrate the GABA-A receptor signaling pathway and typical experimental workflows.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity (Ki) of an unlabeled ligand (isoguvacine or muscimol) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or cerebellum) or cells expressing the GABA-A receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is crucial to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a series of tubes, combine the prepared cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]muscimol), and varying concentrations of the unlabeled competitor (isoguvacine or muscimol).
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known GABA-A agonist like unlabeled GABA).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol measures the functional response of GABA-A receptors to agonist application by recording the ion channel currents.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 cells or Xenopus oocytes) expressing the desired GABA-A receptor subunit combination.
-
For experiments, place the cells in a recording chamber on the stage of an inverted microscope.
2. Patch-Clamp Recording:
-
Using a micromanipulator, approach a single cell with a glass micropipette filled with an intracellular solution.
-
Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and recording of the total current across the cell membrane.
3. Agonist Application and Data Acquisition:
-
Perfuse the recording chamber with an extracellular solution.
-
Apply the agonist (isoguvacine or muscimol) at various concentrations to the cell using a perfusion system.
-
Record the resulting transmembrane currents at a fixed holding potential (e.g., -60 mV).
4. Data Analysis:
-
Measure the peak amplitude of the current response at each agonist concentration.
-
Plot the normalized current amplitude as a function of the agonist concentration to generate a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient.
Conclusion
Both this compound and muscimol are potent agonists at the GABA-A receptor, but they exhibit important differences in their pharmacological profiles. Muscimol generally displays higher affinity and potency across various GABA-A receptor subtypes, particularly those containing δ subunits.[6] Isoguvacine, while a potent agonist, tends to have lower affinity and potency compared to muscimol at several receptor subtypes.[5] The choice between these two agonists will ultimately depend on the specific research question, the desired receptor subtype selectivity, and the experimental system being utilized. The detailed protocols and comparative data provided in this guide are intended to facilitate this selection process for researchers in the field of neuroscience and drug development.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.utu.fi [research.utu.fi]
- 7. Isoguvacine, isonipecotic acid, muscimol and N-methyl isoguvacine on the GABA receptor in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isoguvacine Hydrochloride and Bicuculline in GABA Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isoguvacine Hydrochloride and Bicuculline (B1666979), two pivotal pharmacological tools used in the study of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to facilitate informed decisions in experimental design and drug development.
Introduction: Agonist vs. Antagonist at the GABAA Receptor
This compound and Bicuculline represent two opposing pharmacological classes that are essential for elucidating the function of the GABAA receptor. Isoguvacine is a selective GABAA receptor agonist, mimicking the action of the endogenous neurotransmitter GABA to activate the receptor's intrinsic chloride ion channel, leading to neuronal hyperpolarization and inhibition. Conversely, Bicuculline is a competitive antagonist of the GABAA receptor, blocking the binding of GABA and thereby preventing receptor activation. This blockade of inhibitory signaling can lead to neuronal excitation and is often used to induce seizure-like activity in experimental models.
Quantitative Comparison of Receptor Interactions
The following tables summarize the available quantitative data for this compound and Bicuculline, focusing on their binding affinities (Ki, pKB) and inhibitory concentrations (IC50) at GABAA receptors. It is important to note that these values can vary depending on the specific GABAA receptor subunit composition and the experimental conditions.
Table 1: Binding Affinity and Potency of this compound at GABAA Receptors
| Parameter | Value | Receptor Subtype/Preparation | Reference |
| IC50 | 5.6 µM | Native (rat brain) | [1] |
Table 2: Binding Affinity and Potency of Bicuculline at GABAA Receptors
| Parameter | Value | Receptor Subtype/Preparation | Reference |
| IC50 | 2 µM | General GABAA Receptors | [2] |
| pKB | ~5.9 | α1β1 | [3] |
| pKB | ~5.9 | α1β1γ2S | [3] |
| pKB | ~5.9 | α1β1γ2L | [3] |
Note: pKB is the negative logarithm of the antagonist's dissociation constant (KB). A pKB of 5.9 corresponds to a KB (and approximately a Ki) of 1.29 µM.
Mechanism of Action at the GABAA Receptor
The distinct actions of Isoguvacine and Bicuculline at the GABAA receptor are fundamental to their use in research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to characterize the interactions of Isoguvacine and Bicuculline with GABAA receptors.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.
Materials:
-
Tissue Preparation: Rat brain membranes.
-
Radioligand: [3H]Muscimol (a high-affinity GABAA receptor agonist).
-
Test Compounds: this compound, Bicuculline.
-
Non-specific Binding Control: High concentration of unlabeled GABA.
-
Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Assay buffer (e.g., 50 mM Tris-HCl).
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membranes multiple times by resuspension in assay buffer and centrifugation to remove endogenous GABA.
-
Assay Incubation: In a series of tubes, incubate the prepared membranes with a fixed concentration of [3H]Muscimol and varying concentrations of the test compound (Isoguvacine or Bicuculline). Include tubes for total binding (membranes + [3H]Muscimol) and non-specific binding (membranes + [3H]Muscimol + high concentration of unlabeled GABA).
-
Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to the application of pharmacological agents.
Materials:
-
Cell Preparation: Cultured neurons or cells expressing recombinant GABAA receptors (e.g., HEK293 cells).
-
Solutions: Extracellular solution (e.g., artificial cerebrospinal fluid), intracellular solution (pipette solution).
-
Pharmacological Agents: this compound, Bicuculline, GABA.
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulator, perfusion system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with the intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Drug Application: Apply GABA, Isoguvacine, or Bicuculline to the cell via the perfusion system.
-
Data Acquisition: Record the resulting currents. For Isoguvacine, this will be an inward chloride current (at typical holding potentials). For Bicuculline, its antagonistic effect is observed by its ability to block GABA- or Isoguvacine-induced currents.
-
Data Analysis: Analyze the amplitude, kinetics (activation, deactivation, desensitization), and concentration-response relationships of the recorded currents to determine parameters such as EC50 for agonists and the nature of antagonism.
Conclusion
This compound and Bicuculline are indispensable pharmacological tools for the investigation of the GABAergic system. Isoguvacine serves as a potent and selective agonist, enabling the study of GABAA receptor activation and its downstream consequences. In contrast, Bicuculline acts as a competitive antagonist, providing a means to block GABAA receptor-mediated inhibition and explore the effects of disinhibition. The choice between these two compounds depends entirely on the specific research question being addressed. A thorough understanding of their respective mechanisms of action, binding affinities, and the appropriate experimental methodologies is paramount for generating robust and interpretable data in the field of GABA receptor research.
References
- 1. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GABAA Receptor Subtype Selectivity of Isoguvacine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isoguvacine Hydrochloride's performance against other key γ-aminobutyric acid (GABA) receptor agonists. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document aims to facilitate a comprehensive understanding of Isoguvacine's selectivity for GABAA receptor subtypes.
Comparative Analysis of GABAA Receptor Agonists
This compound is a potent agonist of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] Its activity has been characterized at several recombinant GABAA receptor subtypes, including α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunits. To properly evaluate its subtype selectivity, a direct comparison with other well-established GABAA agonists such as the endogenous ligand GABA, Muscimol, and Gaboxadol (B1217033) is essential. The following tables summarize the available quantitative data on the binding affinity (Ki) and potency (EC50) of these compounds at various GABAA receptor subtypes.
Data Presentation: Quantitative Comparison of GABAA Receptor Agonists
The binding affinity and functional potency of a ligand can vary significantly depending on the specific subunit composition of the GABAA receptor. The data presented below, collated from multiple studies, highlights these differences.
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Reference(s) |
| Isoguvacine | α1β3 | - | ~10 | [3] |
| α1β3γ2 | - | ~10 | [3] | |
| ρ1 | - | - | [1] | |
| ρ2 | - | Potent partial agonist | [4][5] | |
| GABA | α1β2γ2 | - | 6.6 | [6][7] |
| α2β3γ2 | - | 13.4 | [6][7] | |
| α3β3γ2 | - | 12.5 | [6][7] | |
| α5β3γ2 | - | 1.4 | [6][7] | |
| Muscimol | Native (rat brain) | - | - | [8] |
| α4β3δ | - | ~0.001-0.002 | [9] | |
| Gaboxadol | α4-δ containing | Selective agonist | - | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below. These protocols outline the standard procedures for determining the binding affinity and functional potency of compounds at specific GABAA receptor subtypes.
Radioligand Binding Assay for GABAA Receptors
This protocol is adapted from established methods for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABAA receptor.[8]
1. Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in buffer and recentrifugation multiple times to remove endogenous GABA.
-
Resuspend the final pellet in an appropriate buffer and determine the protein concentration. Store at -80°C.
2. Binding Assay:
-
In a 96-well plate, combine the prepared membrane homogenate (typically 50-120 µg of protein) with a known concentration of a suitable radioligand (e.g., [3H]muscimol or [3H]GABA).[8][10]
-
For competition assays, add varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled GABAA agonist (e.g., 10 mM GABA).[11]
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay measures the ability of a compound to elicit or modulate ion channel activity at specific recombinant GABAA receptor subtypes expressed in Xenopus laevis oocytes.[12]
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Microinject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -80 mV.[12][13]
-
Apply the test compound (e.g., this compound) at various concentrations to the oocyte via the perfusion system.
3. Data Acquisition and Analysis:
-
Record the changes in membrane current elicited by the application of the agonist.
-
Construct a dose-response curve by plotting the peak current amplitude against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal function to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Hill slope.
Mandatory Visualizations
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).
GABAA Receptor Signaling Pathway
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow for Two-Electrode Voltage Clamp
Caption: Two-Electrode Voltage Clamp Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the discriminative stimulus effects of modulators of GABAA receptors containing α4-δ subunits with those of gaboxadol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Massive Activation of GABAA Receptors: Rundown, Ionic and Neurodegenerative Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. cellmicrosystems.com [cellmicrosystems.com]
Isoguvacine Hydrochloride: A Comparative Analysis of its Cross-reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Isoguvacine Hydrochloride's interaction with various neurotransmitter receptors. This compound is a potent and selective agonist for the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3] Understanding its cross-reactivity profile is crucial for the precise interpretation of experimental results and for the development of targeted therapeutics. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive overview of Isoguvacine's receptor interaction profile.
Comparative Analysis of Receptor Binding Affinity
Isoguvacine is well-established as a selective agonist for GABAA receptors.[1][2][3] The available data from radioligand binding assays and functional studies consistently demonstrate its high affinity for the GABAA receptor complex. However, there is a notable lack of comprehensive, publicly available screening data for Isoguvacine against a broad panel of other neurotransmitter receptors. This absence of evidence for off-target binding in the scientific literature strongly suggests a high degree of selectivity for the GABAA receptor.
The following table summarizes the known binding and functional data for Isoguvacine at GABAA receptors and highlights the lack of reported significant interactions with other major neurotransmitter receptor families.
| Receptor Family | Receptor Subtype | Ligand | Assay Type | Test Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Efficacy |
| GABA | GABAA | Isoguvacine | Radioligand Binding | Rat | 5600 [3] | Agonist [1][3] | ||
| GABAA | Muscimol | Radioligand Binding | Rat | Potent Agonist | ||||
| GABAA | Gaboxadol (THIP) | Radioligand Binding | Rat | Partial Agonist | ||||
| Dopamine | D1, D2, D3, D4, D5 | Isoguvacine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Serotonin | 5-HT1A, 5-HT2A, etc. | Isoguvacine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Acetylcholine | Nicotinic, Muscarinic | Isoguvacine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Glutamate (B1630785) | NMDA, AMPA, Kainate | Isoguvacine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The lack of reported data for dopamine, serotonin, acetylcholine, and glutamate receptors suggests that Isoguvacine has not been found to have significant affinity for these receptors in standard screening paradigms.
Experimental Protocols
The determination of a compound's receptor binding affinity and functional activity relies on standardized experimental protocols. Below are detailed methodologies for two key experimental approaches used in receptor pharmacology.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a receptor.[4][5][6][7]
Objective: To quantify the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Preparation: Homogenized tissue membranes from a region known to express the target receptor (e.g., rat brain cortex for GABAA receptors) or cell lines recombinantly expressing the receptor subtype of interest.
-
Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [3H]-Muscimol for the GABAA receptor).
-
Test Compound: this compound and other unlabeled competing ligands.
-
Assay Buffer: A buffer solution optimized for receptor binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. Isoguvacine - Wikipedia [en.wikipedia.org]
- 3. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. Ligand binding assay - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Isoguvacine Hydrochloride and Gaboxadol: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of GABAergic agonists is crucial for advancing neuroscience and developing novel therapeutics. This guide provides an objective comparison of two prominent GABAA receptor agonists: Isoguvacine Hydrochloride and Gaboxadol. The following analysis is supported by experimental data and detailed methodologies to facilitate informed research decisions.
Chemical and Pharmacological Profile
Isoguvacine and Gaboxadol are both potent agonists at the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, they exhibit distinct pharmacological profiles stemming from differences in their chemical structures and receptor subtype selectivity.
This compound is a specific GABAA receptor agonist.[1][2] It is a conformationally restricted analogue of GABA.[3]
Gaboxadol , also known as THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), is a synthetic analogue of the Amanita muscaria alkaloid, muscimol, and a conformationally constrained analogue of GABA.[2][4] It acts as a potent and selective partial agonist of the GABAA receptor.[4] Notably, Gaboxadol shows a preference for extrasynaptic δ subunit-containing GABAA receptors, where it can act as a supra-maximal agonist.[5][6] This selectivity for extrasynaptic receptors, which mediate tonic inhibition, distinguishes its mechanism from many other GABAergic modulators that primarily target synaptic phasic inhibition.[5][6]
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and Gaboxadol, focusing on their binding affinities (Ki) and potencies (EC50/IC50) at various GABAA receptor subtypes. These values can vary depending on the specific experimental conditions and receptor subunit composition.
Table 1: Binding Affinity (Ki) at GABAA Receptors
| Compound | Receptor Subtype(s) | Ki (nM) | Species | Reference(s) |
| Isoguvacine | Native (rat synaptic cortical membranes) | 55 | Rat | |
| Gaboxadol | α4β3δ | ~20 | Human | [4] |
Table 2: Potency (EC50/IC50) at GABAA Receptors
| Compound | Receptor Subtype(s) | EC50/IC50 (µM) | Species | Reference(s) |
| Isoguvacine | α1β2γ2S | 13 | Human | |
| α2β2γ2S | 4.5 | Human | ||
| α3β2γ2S | 5.6 | Human | ||
| α5β2γ2S | 0.78 | Human | ||
| ρ1 | 3.1 | Human | ||
| Native (rat hippocampal slices) | 13 (EC50 for inhibition of CA1 population spikes) | Rat | ||
| Gaboxadol | δ-containing GABAARs | 13 | N/A | [1] |
| α1β3γ2 | Low potency agonist | Human | [4] | |
| α4β3γ | Partial agonist | Human | [4] | |
| α4β3δ | 0.2 (EC50) | Human | [4] |
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
Activation of the GABAA receptor by agonists like Isoguvacine and Gaboxadol leads to the opening of an integral chloride ion channel.[7][8] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[8][9]
Caption: Agonist binding to the GABA-A receptor and subsequent signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of compounds for their receptors. The following workflow outlines a typical protocol for assessing the binding of Isoguvacine or Gaboxadol to GABAA receptors.
Caption: A generalized workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
GABAA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Gaboxadol for the GABAA receptor.
Materials:
-
Rat whole brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]muscimol or [3H]GABA)
-
This compound and Gaboxadol stock solutions
-
Non-specific binding control (e.g., high concentration of unlabeled GABA)
-
Glass-fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times with assay buffer to remove endogenous GABA.
-
Binding Reaction: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (Isoguvacine or Gaboxadol). Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled GABA).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass-fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
Objective: To measure the functional potency (EC50) of this compound and Gaboxadol on GABAA receptor-mediated currents.
Materials:
-
Cell line expressing specific GABAA receptor subtypes (e.g., HEK293 cells) or primary neurons
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal pipette solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
This compound and Gaboxadol stock solutions
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation: Culture cells expressing the desired GABAA receptor subtype or prepare acute brain slices containing neurons of interest.
-
Patch-Clamp Setup: Place the cell culture dish or brain slice on the stage of an inverted microscope. Fill a glass micropipette with the internal solution and approach a single cell.
-
Whole-Cell Configuration: Form a high-resistance seal (gigaohm seal) between the micropipette tip and the cell membrane. Apply a brief suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Drug Application: Perfuse the cell with the external solution containing varying concentrations of Isoguvacine or Gaboxadol.
-
Data Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV) and record the resulting ionic currents.
-
Data Analysis: Measure the peak amplitude of the current elicited by each drug concentration. Plot the normalized current amplitude as a function of drug concentration and fit the data with a sigmoidal dose-response curve to determine the EC50.
Behavioral Assessment: Elevated Plus Maze
Objective: To assess the anxiolytic or anxiogenic effects of this compound and Gaboxadol in rodents.[1][10][11][12][13]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[1][14]
-
Drug Administration: Administer Isoguvacine, Gaboxadol, or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms.[11] Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).[12]
-
Data Collection: Record the animal's behavior using a video camera and tracking software.
-
Data Analysis: Analyze the time spent in the open arms versus the closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Behavioral Assessment: Open Field Test
Objective: To evaluate the effects of this compound and Gaboxadol on locomotor activity and anxiety-like behavior in rodents.[2][14][15][16][17]
Apparatus:
-
A square or circular arena with high walls to prevent escape.[17]
Procedure:
-
Habituation: Acclimate the animals to the testing room.[14]
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Place the animal in the center of the open field arena.[2]
-
Data Collection: Record the animal's activity for a specified duration (e.g., 10-30 minutes) using a video tracking system.[17][18]
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in total distance traveled may indicate sedative effects, while an increase in time spent in the center can suggest anxiolytic properties.
Conclusion
Both this compound and Gaboxadol are valuable tools for investigating the GABAergic system. Isoguvacine serves as a standard, non-selective GABAA receptor agonist. In contrast, Gaboxadol's preference for extrasynaptic, δ-subunit containing receptors provides a more specialized tool for probing the role of tonic inhibition in various physiological and pathological processes. The choice between these two compounds will depend on the specific research question and the desired level of receptor subtype selectivity. The experimental protocols provided in this guide offer a starting point for the in-vitro and in-vivo characterization of these and other GABAergic compounds.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gaboxadol - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. youtube.com [youtube.com]
- 10. protocols.io [protocols.io]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Locomotion Activity Measurement in an Open Field for Mice [en.bio-protocol.org]
- 17. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 18. jneurosci.org [jneurosci.org]
Replicating Published Findings: A Comparative Guide to Isoguvacine Hydrochloride and Alternative GABA-A Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Isoguvacine Hydrochloride with other key GABA-A receptor agonists. It offers a compilation of experimental data, detailed protocols for replicating seminal findings, and visual representations of associated signaling pathways and workflows to support your research endeavors.
This compound is a selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Its utility in neuroscience research stems from its ability to mimic the action of the endogenous neurotransmitter GABA, thereby allowing for the precise investigation of GABAergic signaling in various physiological and pathological contexts. This guide will compare the pharmacological properties and experimental applications of this compound with those of other widely used GABA-A receptor agonists, namely GABA, Muscimol, and Gaboxadol.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and potencies (EC50/IC50) of this compound and its alternatives at various GABA-A receptor subtypes. These values are critical for designing experiments and interpreting results, as receptor subtype selectivity can significantly influence the observed physiological effects. It is important to note that these values can vary depending on the specific experimental conditions, such as the expression system and radioligand used.
| Compound | Receptor Subtype | Ki (nM) | EC50/IC50 (µM) | Reference(s) |
| Isoguvacine | α1β3γ2 | - | ~10 | [1] |
| Native (rat brain) | - | 5.6 (IC50) | [2] | |
| GABA-ρ2 | - | Potentiates GABA response at <100 µM | [3] | |
| GABA | α1β3γ2 | - | 2.1 | [4] |
| α2β3γ2 | - | 13.4 | [4] | |
| α3β3γ2 | - | 12.5 | [4] | |
| α4β3γ2 | - | 2.1 | [4] | |
| α5β3γ2 | - | 1.4 | [4] | |
| α6β3γ2 | - | 0.17 | [4] | |
| Human Cortical Neurons | - | 278 | [5] | |
| Muscimol | α1β3 | - | 0.18 | [6] |
| Human Cortical Neurons | - | 182 | [5] | |
| Guinea Pig Distal Colon | - | 11-12.5 | [7] | |
| Gaboxadol | α4β3δ | - | 0.03-0.05 | [8] |
| α3β1 | - | 139 | [9] | |
| α3β1γ2 | - | 411 | [9] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methodologies used to study these compounds, the following diagrams illustrate the canonical GABA-A receptor signaling pathway and standardized experimental workflows.
References
- 1. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionotropic GABA and glycine receptor subunit composition in human pluripotent stem cell-derived excitatory cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excitatory and inhibitory responses mediated by GABAA and GABAB receptors in guinea pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
Isoguvacine Hydrochloride as a reference compound in high-throughput screening.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-throughput screening (HTS) for modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the selection of an appropriate reference agonist is paramount for the generation of robust and reproducible data. Isoguvacine Hydrochloride, a selective GABA-A receptor agonist, serves as a valuable tool in this context. This guide provides a comprehensive comparison of this compound with other commonly used GABA-A receptor agonists, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their HTS campaigns.
Comparative Analysis of GABA-A Receptor Agonists
This compound distinguishes itself as a conformationally restricted analog of GABA, providing specificity for the GABA-A receptor.[1] Its utility as a reference compound is benchmarked against other agonists, primarily the endogenous ligand GABA and the potent natural product, Muscimol (B1676869).
Data Presentation: Quantitative Comparison of Agonist Potency
The following table summarizes the potency of this compound in comparison to GABA and Muscimol. It is crucial to note that the potencies of these compounds can vary depending on the specific GABA-A receptor subunit composition and the experimental assay conditions.
| Compound | Receptor Subtype(s) | Assay Type | Potency (Molar Ratio vs. GABA) | EC50 / IC50 | Reference(s) |
| This compound | Native (rat sympathetic ganglion) | Electrophysiology | 0.23 ± 0.026 | - | [2] |
| GABA-ρ2 | Electrophysiology | - | ~100 µM (EC50) | [3] | |
| GABA | Native (rat sympathetic ganglion) | Electrophysiology | 1 | - | [2] |
| α1β3γ2 (HEK293 cells) | Automated Patch Clamp | - | 0.43 µM (EC50) | [4] | |
| Muscimol | Native (rat sympathetic ganglion) | Electrophysiology | 5.08 ± 0.707 | - | [2] |
| GABA-ρ2 | Electrophysiology | - | ~1 µM (EC50) | [3] |
Note: The molar potency ratio indicates the relative concentration of the compound required to produce the same effect as GABA. A ratio greater than 1 indicates higher potency, while a ratio less than 1 indicates lower potency. EC50/IC50 values are presented where available and provide a measure of the concentration required to elicit a half-maximal response.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of HTS data. Below are representative protocols for common HTS assays used to screen for GABA-A receptor modulators, where this compound can be employed as a reference agonist.
Fluorescence-Based Membrane Potential Assay (FLIPR)
This is a widely used method in HTS to detect changes in cell membrane potential upon ion channel activation.
Objective: To identify positive or negative modulators of GABA-A receptor activity by measuring changes in fluorescence of a voltage-sensitive dye.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).[5][6]
-
Reference Agonist: this compound
-
Test Compounds: Compound library
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Fluorescent Dye: FLIPR Membrane Potential Assay Kit (e.g., FMP-Red-Dye).[7]
-
Microplates: 96- or 384-well black-walled, clear-bottom microplates.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.[5][8]
Procedure:
-
Cell Plating: Seed the cells into the microplates at a predetermined density and allow them to adhere and form a confluent monolayer overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye, prepared according to the manufacturer's instructions. Incubate for a specified time (e.g., 60 minutes) at room temperature or 37°C to allow for dye loading.
-
Compound Addition:
-
For agonist screening, add varying concentrations of test compounds and the reference agonist (this compound) to the wells.
-
For modulator screening, add test compounds followed by a fixed, sub-maximal concentration (e.g., EC20) of this compound.
-
-
Data Acquisition: Immediately place the microplate into the FLIPR instrument and measure the fluorescence signal over time, typically for 2-5 minutes. The instrument will automatically add the compounds and record the kinetic fluorescence response.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential. Calculate the response for each well and determine the potency (EC50) or efficacy of the test compounds relative to the reference agonist.
Automated Patch Clamp Electrophysiology
This technique provides a higher throughput alternative to traditional patch clamp, allowing for the direct measurement of ion channel currents.[9][10]
Objective: To characterize the electrophysiological effects of compounds on GABA-A receptor currents in a high-throughput format.
Materials:
-
Cell Line: As described for the FLIPR assay.
-
Reference Agonist: this compound
-
Test Compounds: Compound library
-
Internal Solution (Pipette Solution): Containing a physiological concentration of chloride ions.
-
External Solution (Bath Solution): Physiological saline solution.
-
Instrumentation: Automated patch clamp system (e.g., QPatch, Qube 384, or IonFlux).[9]
Procedure:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
System Setup: Prime the automated patch clamp system with internal and external solutions.
-
Cell Loading: Load the cell suspension into the system. The instrument will automatically capture individual cells for patch clamping.
-
Compound Application: Apply a series of solutions containing different concentrations of the test compound and the reference agonist (this compound) to the cells.
-
Data Recording: Record the whole-cell currents in response to compound application.
-
Data Analysis: Analyze the current amplitudes to determine the dose-response relationship and calculate the EC50 or IC50 values for the test compounds.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the GABA-A receptor.
Caption: Simplified signaling pathway of GABA-A receptor activation.
High-Throughput Screening Experimental Workflow
The diagram below outlines the general workflow for a high-throughput screening campaign targeting the GABA-A receptor.
Caption: General workflow for a fluorescence-based HTS assay.
References
- 1. Isoguvacine, isonipecotic acid, muscimol and N-methyl isoguvacine on the GABA receptor in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Isoguvacine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of Isoguvacine Hydrochloride, a selective GABAA receptor agonist.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Adherence to proper PPE protocols is crucial to mitigate these risks.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[2] | To protect eyes from dust particles and splashes, preventing serious irritation.[1][2] |
| Skin and Body Protection | Protective clothing, such as a lab coat.[2] | To prevent skin contact with the substance. |
| Respiratory Protection | A dust respirator (e.g., N95) should be used when handling the solid form to avoid inhalation of dust particles.[2] Work should be conducted in a well-ventilated area or under a fume hood.[1] | To prevent respiratory tract irritation.[1] |
Operational and Handling Procedures
Proper handling procedures are essential for maintaining a safe laboratory environment.
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Avoid contact with skin, eyes, and clothing.[2]
Workflow for Handling this compound
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Temperature | Duration | Notes |
| Solid Form | Room Temperature | As per supplier | Keep container tightly closed in a dry and well-ventilated place.[2][3] |
| -20°C | 3 years | For long-term storage of the powder. | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[1] |
| -20°C | 1 month | Sealed storage, away from moisture.[1][4] |
Solutions should be prepared fresh for use if possible. If storage is necessary, equilibrate to room temperature and ensure no precipitation before use.[4]
Emergency Procedures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[1][2][3] |
| In Case of Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2][3] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][2][3] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[1][3] |
Spill Management: In the event of a spill, wear full personal protective equipment.[1] Avoid generating dust. Cover the spill with an inert absorbent material and sweep it up. Place the waste in a suitable, closed container for disposal.[3] Clean the contaminated surface thoroughly.
Disposal Plan
All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[1] Do not let the product enter drains. It is recommended to use a licensed professional waste disposal service to dispose of this material.[3]
Disposal Workflow
Experimental Protocols
This compound is a selective GABAA receptor agonist and has been used in various research applications.[5]
Example Experimental Application: Inhibition of Seizure-Like Events in Organotypic Hippocampal Slice Cultures
This is a generalized protocol based on the described use of Isoguvacine.
-
Slice Culture Preparation: Prepare organotypic hippocampal slice cultures from postnatal day 7-9 rat pups according to standard methods.
-
Induction of Seizure-Like Events: Induce epileptiform activity by perfusing the slice cultures with a low-magnesium artificial cerebrospinal fluid (aCSF).
-
Application of this compound: Prepare a stock solution of this compound in water or a suitable buffer.[4][5] On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 50 µM) in the aCSF.[6]
-
Electrophysiological Recording: Record local field potentials from the CA3 pyramidal cell layer to monitor epileptiform activity.
-
Data Analysis: After a stable baseline of seizure-like events is established, apply the this compound-containing aCSF and record for a set period. Analyze the frequency and amplitude of the epileptiform discharges before and after drug application to determine the inhibitory effect. Wash out the drug with standard aCSF to observe any reversal of the effect.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 5. This compound | GABA-A Receptor Agonists: R&D Systems [rndsystems.com]
- 6. This compound | GABA Receptor | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
